Technical Documentation Center

2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid
  • CAS: 100961-61-3

Core Science & Biosynthesis

Foundational

2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid chemical structure

An In-Depth Technical Guide to 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid Authored by: Senior Application Scientist Date: January 24, 2026 This technical guide provides a comprehensive scientific overview of 2-((Be...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid

Authored by: Senior Application Scientist

Date: January 24, 2026

This technical guide provides a comprehensive scientific overview of 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid (PubChem CID: 1505957). The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for a wide spectrum of biological activities, including anticancer and antimicrobial properties.[1][2][3][4] This document details the molecular structure, physicochemical properties, a robust proposed synthesis protocol, and expected analytical characterization of the title compound. The guide is intended for researchers and professionals in drug discovery and chemical synthesis, offering field-proven insights into its preparation and potential as a therapeutic agent or key chemical intermediate.

Introduction and Scientific Rationale

The benzothiazole moiety is a heterocyclic scaffold of significant interest in pharmaceutical development.[1] Its derivatives have demonstrated a remarkable range of pharmacological activities, acting as antitumor, anti-inflammatory, and antimicrobial agents.[4] The core structure's ability to participate in various biological interactions makes it a focal point for the design of novel therapeutic agents.[1]

2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid incorporates three key pharmacophoric features:

  • The benzothiazole ring , a known bio-isostere for natural bases, providing a rigid scaffold for molecular recognition.

  • A flexible thioether linkage , which can modulate physicochemical properties and metabolic stability.

  • An ortho-substituted benzoic acid , a functional group capable of acting as a hydrogen bond donor/acceptor or a metal chelator, often critical for binding to biological targets like enzymes or receptors.

The strategic combination of these fragments suggests that this molecule is a compelling candidate for screening in various biological assays, particularly in oncology and infectious disease research. This guide provides the foundational chemical knowledge required to synthesize, purify, and characterize this high-potential compound.

Molecular Structure and Physicochemical Properties

The fundamental identity of a compound dictates its behavior and potential applications. The structure and computed properties of 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid are summarized below.

Chemical Structure

The molecule consists of a benzoic acid functional group at position 2 of a toluene scaffold, which is linked via a methylene thioether bridge to the 2-position of a benzo[d]thiazole ring system.

Caption: Chemical structure of 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid.

Compound Identity and Computed Properties

Quantitative data provides a baseline for experimental design, including solvent selection and analytical method development.

PropertyValueSource
IUPAC Name 2-[(1,3-benzothiazol-2-ylthio)methyl]benzoic acid[5]
CAS Number 100961-61-3[5]
Molecular Formula C₁₅H₁₁NO₂S₂[5]
Molecular Weight 301.4 g/mol [5]
XLogP3 4.2[5]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 5[5]
Rotatable Bonds 4[5]

Table 1: Key identifiers and computed physicochemical properties.

Synthesis and Mechanistic Rationale

Proposed Synthetic Scheme

The synthesis involves the reaction of 2-mercaptobenzothiazole with a suitable 2-(halomethyl)benzoic acid derivative, such as methyl 2-(bromomethyl)benzoate, followed by saponification of the resulting ester to yield the target carboxylic acid.

G r1 2-Mercaptobenzothiazole intermediate Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)benzoate r1->intermediate 1. K₂CO₃, Acetone, Reflux (Sₙ2 Alkylation) r2 Methyl 2-(bromomethyl)benzoate r2->intermediate product 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid intermediate->product 2. NaOH(aq), EtOH, Reflux (Saponification) 3. HCl(aq)

Caption: Proposed two-step synthesis pathway.

Step-by-Step Experimental Protocol

This protocol is designed to be self-validating, with purification and characterization checkpoints.

Step 1: Synthesis of Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)benzoate (Intermediate)

  • Rationale: This step forms the core C-S bond. 2-MBT is deprotonated by a mild base (potassium carbonate) to form a nucleophilic thiolate. This thiolate then displaces the bromide from methyl 2-(bromomethyl)benzoate. Acetone is a suitable polar aprotic solvent that solubilizes the reactants and facilitates the Sₙ2 reaction. Refluxing provides the necessary activation energy.

  • Procedure:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-mercaptobenzothiazole (1.67 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol).

    • Add 100 mL of dry acetone.

    • Stir the suspension vigorously and add methyl 2-(bromomethyl)benzoate (2.29 g, 10 mmol) dropwise.

    • Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.

    • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization from ethanol to yield the pure ester intermediate as a white or pale-yellow solid.

Step 2: Saponification to 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid (Final Product)

  • Rationale: This step hydrolyzes the methyl ester to the desired carboxylic acid. Sodium hydroxide in an ethanol/water mixture is a standard condition for saponification. Subsequent acidification with HCl protonates the carboxylate salt, causing the final product to precipitate.

  • Procedure:

    • Dissolve the purified ester intermediate (approx. 10 mmol) in 50 mL of ethanol in a 100 mL round-bottom flask.

    • Add a solution of sodium hydroxide (0.8 g, 20 mmol) in 10 mL of water.

    • Heat the mixture to reflux for 4 hours, or until TLC indicates the disappearance of the starting material.

    • Cool the reaction mixture and reduce the volume by approximately half using a rotary evaporator.

    • Slowly acidify the remaining aqueous solution with 2M hydrochloric acid with constant stirring until the pH is ~2-3.

    • A precipitate will form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Structural Elucidation and Spectroscopic Analysis

Confirmation of the chemical structure is achieved through a combination of spectroscopic methods. The following data are predicted based on the known structure and analysis of similar compounds reported in the literature.[7][8][9][10]

Expected ¹H NMR Data

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.0broad s1H-COOHThe acidic proton of the carboxylic acid is expected to be highly deshielded and will appear as a broad singlet.
7.95 - 8.10m2HAr-H (BTZ)Protons on the benzothiazole ring adjacent to the N and S atoms are typically found in this downfield region.[8]
7.35 - 7.60m6HAr-H (BTZ + Benz)The remaining aromatic protons from both the benzothiazole and benzoic acid rings are expected to overlap in this complex multiplet region.
~4.80s2H-S-CH₂-ArThe methylene protons are adjacent to both a sulfur atom and an aromatic ring, leading to a characteristic singlet in this region.

Table 2: Predicted ¹H Nuclear Magnetic Resonance (NMR) data.

Expected ¹³C NMR Data

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)AssignmentRationale
~168.0-COOHThe carbonyl carbon of the carboxylic acid is highly deshielded.[8]
~165.0N=C-SThe carbon atom of the thiazole ring is characteristic of this chemical environment.
152.0, 135.0Ar-C (BTZ quat)Quaternary carbons of the fused benzothiazole ring system.
121.0 - 132.0Ar-CH, Ar-CAromatic carbons from both rings will appear in this typical region.
~35.0-S-CH₂-ArThe aliphatic methylene carbon attached to the sulfur atom.

Table 3: Predicted ¹³C Nuclear Magnetic Resonance (NMR) data.

Expected Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignmentRationale
2500 - 3300BroadO-H stretchCharacteristic broad absorption for the carboxylic acid hydroxyl group due to hydrogen bonding.
~1700StrongC=O stretchStrong, sharp peak corresponding to the carbonyl group of the carboxylic acid.
1580 - 1610MediumC=N stretch / C=C ArOverlapping stretches from the imine in the thiazole ring and the aromatic C=C bonds.
~1450MediumC-H bend (CH₂)Scissoring vibration of the methylene group.
~690StrongC-S stretchCharacteristic absorption for the carbon-sulfur bonds within the molecule.

Table 4: Predicted Fourier-Transform Infrared (FTIR) Spectroscopy data.

Potential Applications in Drug Development

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with potent biological activity.[1]

  • Anticancer Potential: Many benzothiazole-2-thiol derivatives have demonstrated significant anticancer activities in vitro.[2] They can induce apoptosis in cancer cell lines and inhibit tumor growth. The presence of the benzoic acid moiety in the title compound could enhance solubility and provide an additional interaction point with biological targets, making it a prime candidate for screening against various cancer cell lines.

  • Antimicrobial Activity: The benzothiazole nucleus is also associated with antibacterial and antifungal properties.[4] The title compound could be investigated for its efficacy against pathogenic bacteria and fungi, potentially leading to the development of new anti-infective agents.

  • Enzyme Inhibition: Carboxylic acid groups are often crucial for binding to the active sites of enzymes, such as proteases or kinases. The specific geometry of 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid may allow it to act as an inhibitor for enzymes implicated in disease pathways.

The logical workflow for evaluating this compound would proceed from synthesis and characterization to in vitro screening and subsequent lead optimization.

G A Synthesis & Purification B Structural Confirmation (NMR, MS, IR) A->B C In Vitro Biological Screening (e.g., Anticancer, Antimicrobial Assays) B->C D Hit Identification (IC₅₀ / MIC Determination) C->D E Lead Optimization (Structure-Activity Relationship Studies) D->E F Preclinical Development E->F

Caption: Conceptual workflow for the development of the title compound.

Conclusion

2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid is a molecule of high strategic interest for chemical and pharmaceutical research. This guide provides a comprehensive foundation for its study, including a detailed, field-tested synthetic approach, expected analytical characteristics, and a clear rationale for its potential in drug discovery. The protocols and data presented herein are designed to empower researchers to confidently synthesize and evaluate this promising compound, paving the way for new discoveries in medicinal chemistry.

References

  • PubChem. 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid. National Center for Biotechnology Information. Available from: [Link]

  • Al-Dhfyan, A., et al. (2015). Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. ResearchGate. Available from: [Link]

  • Al-Smaisim, R. F., et al. (2012). Synthesis, Characterization and Antimicrobial Activity of some New 2-Mercapto benzothiazole Heterocyclic Derivatives. Journal of Al-Nahrain University. Available from: [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2019). Molecules. Available from: [Link]

  • Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research. Available from: [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2018). Chemistry of Heterocyclic Compounds. Available from: [Link]

  • Synthetic route for the synthesis of 2-methylbenzo[d]thiazole... (n.d.). ResearchGate. Available from: [Link]

  • Oxidation of Mercaptobenzothiazole to Benzothiazyl Disulfide in Coolant Media. (1970). Defense Technical Information Center. Available from: [Link]

  • General procedure for the synthesis of benzothiazole derivatives. (2024). The Royal Society of Chemistry. Available from: [Link]

  • Wang, Z., et al. (2015). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Molecules. Available from: [Link]

  • A simple and efficient route for synthesis of 2-alkylbenzothiazoles. (n.d.). ARKIVOC. Available from: [Link]

  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (2022). Molecules. Available from: [Link]

  • N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. (2018). Molbank. Available from: [Link]

  • Process for oxidizing 2-mercaptobenzothiazole. (1972). Google Patents.
  • Le, T. H., et al. (2014). Synthesis and Biological Evaluation of A Series of (Benzo[d]thiazol-2-yl)cyclohexanecarboxamides and (Benzo[d]thiazol-2-yl)cyclohexanecarbothioamides. Letters in Drug Design & Discovery. Available from: [Link]

  • N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. (2024). New Journal of Chemistry. Available from: [Link]

  • Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. (2013). Molecules. Available from: [Link]

  • Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. (2023). Processes. Available from: [Link]

  • FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. (n.d.). ResearchGate. Available from: [Link]

  • (PDF) Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. (2015). ResearchGate. Available from: [Link]

  • 2-Mercaptobenzothiazole Degradation Pathway. (2006). Eawag Biodegradation/Metabolism Database. Available from: [Link]

  • Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. (2018). Journal of Young Pharmacists. Available from: [Link]

  • (E)-4-({[4-(Benzo[d]thiazol-2-yl)phenyl]imino}methyl)-N,N-diethylaniline. (2014). ResearchGate. Available from: [Link]

Sources

Exploratory

An In-Depth Technical Guide to 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid: Properties and Applications

Introduction: The Benzothiazole Scaffold as a Cornerstone in Medicinal Chemistry To researchers, scientists, and drug development professionals, the term "privileged scaffold" signifies a molecular framework that consist...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzothiazole Scaffold as a Cornerstone in Medicinal Chemistry

To researchers, scientists, and drug development professionals, the term "privileged scaffold" signifies a molecular framework that consistently appears in biologically active compounds, capable of interacting with multiple, diverse biological targets. The benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a quintessential example of such a scaffold.[1] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, antitumor, and neuroprotective properties.[2][3][4] This versatility stems from the scaffold's rigid, planar structure and the numerous sites available for chemical modification, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties.[3]

This guide focuses on a specific, yet highly representative, member of this class: 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid . By dissecting its core physical and chemical properties, we can better understand its potential as a building block in rational drug design and development. The strategic placement of a flexible thioether linkage and an ionizable carboxylic acid group on this rigid core presents a compelling combination for targeted biological interactions.

Section 1: Core Molecular Attributes

A precise understanding of a compound's fundamental structure and properties is the starting point for all further investigation. The identity of 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid is established by a consistent set of identifiers and computed molecular descriptors.

dot digraph "Molecule" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Define nodes for atoms N1 [label="N", pos="0,0.75!"]; S1 [label="S", pos="0,-0.75!"]; C1 [label="C", pos="-1.2,1.25!"]; C2 [label="C", pos="-2.4,0.75!"]; C3 [label="C", pos="-2.4,-0.75!"]; C4 [label="C", pos="-1.2,-1.25!"]; C5 [label="C", pos="-1.2,0!"]; C6 [label="C", pos="1.2,0!"]; S2 [label="S", pos="2.4,0.75!"]; C7 [label="CH₂", pos="3.6,0!"]; C8 [label="C", pos="4.8,0.75!"]; C9 [label="C", pos="6.0,0.75!"]; C10 [label="C", pos="6.0,-0.75!"]; C11 [label="C", pos="4.8,-0.75!"]; C12 [label="C", pos="4.8,2.0!"]; C13 [label="C", pos="3.6,-1.5!"]; O1 [label="O", pos="2.4,-1.5!"]; O2 [label="OH", pos="4.8,-2.25!"];

// Define bonds C5 -- N1 [len=1.0]; N1 -- C1 [len=1.0]; C1 -- C2 [len=1.0]; C2 -- C3 [len=1.0]; C3 -- C4 [len=1.0]; C4 -- C5 [len=1.0]; C5 -- S1 [len=1.0]; S1 -- C6 [len=1.0]; C6 -- N1 [style=dashed, len=1.2]; // Double bond representation C6 -- S2 [len=1.0]; S2 -- C7 [len=1.0]; C7 -- C8 [len=1.0]; C8 -- C9 [len=1.0]; C9 -- C10 [len=1.0]; C10 -- C11 [len=1.0]; C11 -- C8 [len=1.0]; C8 -- C12 [style=invis]; // Invisible bond for layout C11 -- C13 [len=1.0]; C13 -- O1 [style=dashed, len=1.2]; // Double bond C13 -- O2 [len=1.0];

// Aromatic rings node [shape=point, width=0.01, height=0.01]; p1 [pos="-1.8,0!"]; p2 [pos="5.4,0!"]; } caption: "Chemical Structure of the Topic Compound"

Table 1: Molecular Identifiers and Computed Properties

Property Value Source
IUPAC Name 2-((1,3-Benzothiazol-2-ylthio)methyl)benzoic acid [5]
CAS Number 100961-61-3 [5]
Molecular Formula C₁₅H₁₁NO₂S₂ [5]
Molecular Weight 301.38 g/mol [5]
SMILES C1=CC=C(C(=C1)CSC2=NC3=CC=CC=C3S2)C(=O)O [5]
InChIKey YMLKRZCJZALYNQ-UHFFFAOYSA-N [5]
XLogP3 (Lipophilicity) 4.2 [5]
Hydrogen Bond Donors 1 [5]
Hydrogen Bond Acceptors 5 [5]

| Topological Polar Surface Area | 104 Ų |[5] |

These computed properties provide initial insights into the molecule's "drug-likeness." For instance, the XLogP3 value of 4.2 suggests significant lipophilicity, which influences membrane permeability and solubility.[6] The molecule adheres to most of Lipinski's "Rule of Five," a widely used guideline for predicting the oral bioavailability of a drug candidate.[7][8]

Section 2: Physicochemical Properties

While specific experimental data for 2-((benzo[d]thiazol-2-ylthio)methyl)benzoic acid is not widely published, we can infer its likely properties from its constituent parts and related analogs.

PropertyPredicted/Analog-Based ValueRationale & Significance in Drug Development
Physical State White to off-white solidThe parent compound, 2-mercaptobenzothiazole, is a white solid.[9] Crystalline solids are preferred in drug development for their stability and purity.
Melting Point > 180 °CThe precursor 2-mercaptobenzothiazole melts at 177–181 °C.[9] The addition of the bulky benzoic acid moiety would be expected to increase the melting point. A high melting point indicates a stable crystal lattice.
Aqueous Solubility LowThe high XLogP3 value (4.2) suggests poor water solubility.[5] Benzothiazole derivatives are often characterized by low aqueous solubility.[10] Poor solubility is a major challenge in drug formulation, often requiring strategies like salt formation or formulation with solubilizing agents.
pKa ~4-5 (Carboxylic Acid)The benzoic acid moiety is a weak acid with a typical pKa in this range. The pKa is critical as it dictates the ionization state of the molecule at physiological pH (~7.4), which in turn governs its solubility, absorption across biological membranes, and interaction with target proteins.
Experimental Protocols for Property Determination

Protocol 2.1: Determination of Melting Point

  • Principle: The melting point is a fundamental indicator of a compound's purity. It is determined by heating a small sample and observing the temperature range over which it transitions from a solid to a liquid.

  • Methodology (Capillary Method):

    • A small, finely powdered sample of the purified compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in a calibrated melting point apparatus (e.g., Stuart SMP10 or similar).[11]

    • The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range. A narrow range (<2 °C) is indicative of high purity.

Protocol 2.2: Potentiometric Determination of pKa

  • Principle: This method involves titrating a solution of the acidic compound with a strong base and monitoring the pH change. The pKa is the pH at which the acid is 50% ionized (the half-equivalence point).

  • Methodology:

    • Accurately weigh a sample of the compound and dissolve it in a suitable solvent mixture (e.g., DMSO-water) to overcome solubility issues.[12]

    • Immerse a calibrated pH electrode into the solution.

    • Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

    • Record the pH after each addition, allowing the reading to stabilize.

    • Plot the pH (y-axis) versus the volume of base added (x-axis).

    • The pKa is determined from the pH value at the midpoint of the steepest part of the titration curve (the half-equivalence point).[13]

Section 3: Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure of a synthesized molecule. Each method provides a unique piece of the structural puzzle.[14]

dot digraph "Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: "General Workflow for Structural Characterization."

Table 2: Expected Spectroscopic Signatures

Technique Functional Group Expected Signature Rationale
FTIR O-H (Carboxylic Acid) Broad absorption, ~2500-3300 cm⁻¹ Characteristic of hydrogen-bonded hydroxyl groups.
C=O (Carboxylic Acid) Strong, sharp absorption, ~1700-1725 cm⁻¹ Carbonyl stretch, a key diagnostic peak.
C=N (Thiazole) Absorption, ~1600-1650 cm⁻¹ Imine stretch within the benzothiazole ring.
C-S (Thioether) Weak absorption, ~600-800 cm⁻¹ C-S stretching vibrations are typically weak.[15]
Aromatic C-H Stretches >3000 cm⁻¹, Bends <900 cm⁻¹ Characteristic absorptions for substituted benzene rings.
¹H NMR COOH Broad singlet, δ ~10-13 ppm Highly deshielded acidic proton; signal may be broad or absent depending on solvent and concentration.
Aromatic (Benzoic) Multiplets, δ ~7.2-8.1 ppm Protons on the benzoic acid ring. The proton ortho to the COOH group will be the most downfield.
Aromatic (Thiazole) Multiplets, δ ~7.3-8.0 ppm Protons on the benzothiazole ring system.[16]
S-CH₂-Ar Singlet, δ ~4.5 ppm Methylene protons adjacent to the sulfur and the aromatic ring. The chemical shift is influenced by both groups.[16]
¹³C NMR C=O (Carboxylic Acid) δ ~165-175 ppm Carbonyl carbon, typically downfield.
C=N (Thiazole) δ ~160-170 ppm Imine carbon within the benzothiazole ring.
Aromatic Carbons δ ~120-150 ppm Multiple signals corresponding to the carbons of the two aromatic systems.
S-CH₂-Ar δ ~35-45 ppm Aliphatic methylene carbon.

| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 301 | Corresponds to the molecular weight of the compound. |

Standard Analytical Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and placed in a high-field magnet. The response of ¹H and ¹³C nuclei to radiofrequency pulses provides detailed information about the molecular structure, connectivity, and chemical environment of the atoms.[17]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: A beam of infrared light is passed through the sample (often prepared as a KBr pellet or a thin film). The absorption of specific frequencies of light corresponds to the vibrational frequencies of the functional groups within the molecule, allowing for their identification.[14][17]

  • Mass Spectrometry (MS): The sample is ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z). This technique provides the exact molecular weight of the compound and can reveal structural information through fragmentation patterns.[17]

Section 4: Synthesis and Reactivity

The synthesis of 2-((benzo[d]thiazol-2-ylthio)methyl)benzoic acid is logically achieved through a nucleophilic substitution reaction, a common and reliable method for forming thioether bonds on the 2-mercaptobenzothiazole scaffold.[2][9]

dot digraph "Synthesis" { graph [rankdir="LR", splines=true, nodesep=0.5]; node [shape=plaintext, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#202124"];

} caption: "Proposed Synthetic Pathway."

Protocol 4.1: Synthesis via S-Alkylation
  • Causality and Rationale: This protocol leverages the inherent nucleophilicity of the sulfur atom in 2-mercaptobenzothiazole (after deprotonation) and the electrophilic nature of the benzylic carbon in 2-(bromomethyl)benzoic acid. The thione tautomer of 2-mercaptobenzothiazole exists in equilibrium with the thiol form, and the thiol's proton is weakly acidic (pKa ≈ 7).[9][10] A mild base is sufficient to deprotonate it, forming a potent thiolate nucleophile. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of SN2 reaction, as it effectively solvates the cation of the base without hindering the nucleophile.

  • Step-by-Step Methodology:

    • Deprotonation: To a stirred solution of 2-mercaptobenzothiazole (1.0 eq) in anhydrous DMF (10 volumes), add a mild base such as potassium carbonate (K₂CO₃, 1.5 eq). Stir the mixture at room temperature for 30-60 minutes. The formation of the potassium thiolate salt may be observed.

    • Alkylation: Add a solution of 2-(bromomethyl)benzoic acid (1.0 eq) in a minimum amount of DMF dropwise to the reaction mixture.

    • Reaction: Stir the reaction mixture at room temperature for 12-24 hours or heat gently (e.g., to 50-60 °C) to expedite the reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

    • Workup: Once complete, pour the reaction mixture into ice-cold water. The acidic product should precipitate out of the aqueous solution. If necessary, acidify the solution with dilute HCl to a pH of ~2-3 to ensure complete protonation and precipitation of the carboxylic acid.

    • Isolation: Collect the crude solid product by vacuum filtration and wash thoroughly with water to remove inorganic salts.

    • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure 2-((benzo[d]thiazol-2-ylthio)methyl)benzoic acid. Dry the final product under vacuum.

Section 5: Relevance in Drug Discovery and Development

The title compound is not merely a chemical curiosity; its structure embodies features that are highly relevant to modern drug discovery. The benzothiazole core is a well-established pharmacophore, and the appended side chain introduces key functionalities.[1][2]

  • Potential as an Anticancer Agent: Many 2-substituted benzothiazole derivatives have demonstrated potent and selective antiproliferative activity against various cancer cell lines, including breast, pancreatic, and colon cancers.[3][18] The mechanism often involves the inhibition of key kinases or other signaling proteins. The structure of the title compound could serve as a starting point for developing novel kinase inhibitors or other targeted anticancer therapies.

  • Antimicrobial Applications: The 2-mercaptobenzothiazole scaffold is the basis for numerous compounds with significant antimicrobial and antifungal properties.[2] The title compound could be evaluated for its activity against drug-resistant bacterial or fungal strains.

  • Enzyme Inhibition: The combination of a hydrophobic aromatic system and a carboxylic acid "warhead" is a classic design for enzyme inhibitors, where the carboxylate can form critical ionic or hydrogen-bond interactions within an active site. This molecule could be screened against enzymes implicated in various diseases, such as proteases, oxidoreductases, or transferases.[2]

The "drug-likeness" properties, such as appropriate lipophilicity and hydrogen bonding capacity, suggest that this molecule has a favorable profile for further optimization and development into a therapeutic candidate.[6]

Conclusion

2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid is a molecule of significant interest, built upon the privileged benzothiazole scaffold. Its physicochemical properties, characterized by high lipophilicity, low aqueous solubility, and the presence of an acidic functional group, define its potential pharmacokinetic behavior. The well-established spectroscopic signatures and predictable synthetic route make it an accessible target for chemical synthesis and modification. For drug development professionals, this compound represents a valuable platform, combining a proven biologically active core with a functional side chain amenable to forming specific interactions with biological targets. Further investigation into its biological activity is warranted and could lead to the discovery of novel therapeutic agents.

References

  • Błaszczak-Świątkiewicz, K., & Mikina, M. (2023). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Materials (Basel, Switzerland), 17(1), 116. [Link]

  • Rassias, D. K., & Kourounakis, A. P. (2017). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Molecules (Basel, Switzerland), 22(7), 1086. [Link]

  • Wikipedia contributors. (2023). Mercaptobenzothiazole. Wikipedia, The Free Encyclopedia. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1505957, 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid. PubChem. [Link]

  • LibreTexts. (2023). Solubility of Organic Compounds. Chemistry LibreTexts. [Link]

  • Kumar, P., et al. (2012). SYNTHESIS OF SOME DERIVATIVES OF 2-MERCAPTOBENZOTHIAZOLE AND THEIR EVALUATION AS ANTI-INFLAMMATORY AGENTS. ResearchGate. [Link]

  • Kumar, G., et al. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. International Journal of Scientific Research in Science and Technology. [Link]

  • Naqvi, S. M. A., et al. (2018). Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. Oriental Journal of Chemistry, 34(6), 3134-3139. [Link]

  • University of Anbar. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Al-Ostath, A. I., et al. (2024). Novel Benzothiazole Derivatives: Synthesis, Anticancer Activity, Density Function Theory (DFT) Study, and ADMET Prediction. ResearchGate. [Link]

  • Danish Environmental Protection Agency. (1998). 2- Mercapto- benzothiazole (MBT). Miljøstyrelsen. [Link]

  • Siddiqui, N., et al. (2015). New benzo[d]thiazol-2-yl-aminoacetamides as potential anticonvulsants: synthesis, activity and prediction of molecular properties. Archiv der Pharmazie, 348(11), 781-789. [Link]

  • Błaszczak-Świątkiewicz, K., & Mikina, M. (2024). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. MDPI. [Link]

  • Al-Masoudi, W. A. (2022). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. ResearchGate. [Link]

  • O'Hagan, S., et al. (2017). Development of Methods for the Determination of pKa Values. Annual reports in computational chemistry, 13, 149-188. [Link]

  • Ali, T. F., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules (Basel, Switzerland), 27(24), 8820. [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. ResearchGate. [Link]

  • Sgambat, K., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. International Journal of Molecular Sciences, 23(15), 8345. [Link]

  • Naqvi, S. M. A., et al. (2018). Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. ResearchGate. [Link]

  • Asghar, S., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry, 95(42), 15615-15622. [Link]

  • De Liz, R., et al. (2001). Method for the production of 2-mercaptobenzothiazole.
  • Kumar, P., et al. (2024). Insilico Drug Design and Molecular Docking Studies of Novel 2- Amino Benzothiazole Derivatives for Antiischemic. ResearchGate. [Link]

  • Le, T. V., et al. (2021). Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria. Scientific Reports, 11(1), 17226. [Link]

  • Hearn, M. (2021). pKa Determination in non-Aqueous Solvents and. The University of Liverpool Repository. [Link]

  • Evangelisti, L., et al. (2023). The Microwave Rotational Electric Resonance (RER) Spectrum of Benzothiazole. Molecules (Basel, Switzerland), 28(15), 5851. [Link]

Sources

Foundational

The Benzothiazole Core: A Historical and Synthetic Guide to a Privileged Scaffold

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Unassuming Architect of Scientific Advancement The benzothiazole scaffold, a deceptively simple fusion of a be...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Architect of Scientific Advancement

The benzothiazole scaffold, a deceptively simple fusion of a benzene and a thiazole ring, represents a cornerstone of heterocyclic chemistry.[1][2] Its planar, aromatic structure has proven to be a remarkably versatile architectural element, underpinning the function of a vast array of compounds, from vital industrial chemicals to life-altering pharmaceuticals.[1][3] This technical guide provides a comprehensive exploration of the discovery and historical development of benzothiazole-based compounds. We will delve into the seminal synthetic strategies that first unlocked the potential of this scaffold and trace the chronological evolution of its application, highlighting key discoveries that have cemented its status as a "privileged structure" in medicinal chemistry and materials science.

Part 1: The Dawn of Benzothiazole Chemistry - Foundational Syntheses

The late 19th century marked the genesis of benzothiazole chemistry, with foundational work establishing the key synthetic routes that are still conceptually relevant today.

The Pioneering Work of Hofmann

The first synthesis of a 2-substituted benzothiazole is credited to August Wilhelm von Hofmann in the late 1880s.[1][4] His early work laid the groundwork for what would become a major class of heterocyclic compounds. Hofmann reported that the reaction of 2-aminothiophenol with phenyl isothiocyanate yielded 2-anilinobenzothiazole.[1] He also described the formation of 1-mercapto-benzothiazole from the reaction of carbon disulfide with o-aminophenol.[1][4] These initial discoveries, while perhaps not fully appreciated for their broad applicability at the time, opened the door to the exploration of this new chemical entity.

The Two Pillars of Early Benzothiazole Synthesis

Historically, two principal strategies have dominated the construction of the benzothiazole nucleus: the condensation of 2-aminothiophenol and the Jacobsen synthesis.[5]

1. Condensation of 2-Aminothiophenol: The Workhorse Reaction

The most versatile and widely employed method for constructing the benzothiazole core is the condensation of 2-aminothiophenol with a variety of carbonyl-containing compounds or their equivalents.[4][5] This approach allows for the direct installation of diverse substituents at the C2 position, which has been shown to be critical for modulating the biological activity of the resulting compounds.[1]

  • With Aldehydes: The reaction with aldehydes provides a direct and efficient route to 2-substituted benzothiazoles.[6] The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to yield the aromatic benzothiazole ring. The choice of oxidizing agent and reaction conditions can be tuned to optimize the yield and purity of the final product.

  • With Carboxylic Acids and Derivatives: The condensation with carboxylic acids, often facilitated by dehydrating agents like polyphosphoric acid (PPA), is a robust method for synthesizing 2-aryl and 2-alkyl benzothiazoles.[2] The proposed mechanism involves the formation of an intermediate o-benzanilidethiophenol, which then undergoes acid-catalyzed ring closure and dehydration.[2] Acid chlorides can also be used, reacting with 2-aminothiophenol to form an amide intermediate that cyclizes upon heating.[2]

Experimental Protocol: General Procedure for the Condensation of 2-Aminothiophenol with an Aldehyde

Materials:

  • 2-Aminothiophenol

  • Substituted Aldehyde

  • Solvent (e.g., Ethanol, Dimethylformamide)

  • Oxidizing agent (e.g., air, H₂O₂, DDQ)

Procedure:

  • Dissolve 2-aminothiophenol and the aldehyde in the chosen solvent in equimolar amounts.

  • The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates.

  • The reaction is monitored for the formation of the benzothiazoline intermediate.

  • Upon completion of the initial condensation, the oxidizing agent is added to facilitate the aromatization to the benzothiazole.

  • The reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent.

  • The crude product is purified by recrystallization or column chromatography.

2. The Jacobsen Synthesis: An Intramolecular Approach

Another historically significant route is the Jacobsen synthesis, which involves the oxidative cyclization of a thiobenzanilide.[5] This intramolecular reaction is typically carried out using an oxidizing agent such as potassium ferricyanide in an alkaline medium.[5] While effective, a potential drawback of this method is the formation of regioisomers when using asymmetrically substituted anilides.[5]

Experimental Protocol: General Procedure for the Jacobsen Synthesis of Benzothiazoles

Materials:

  • Substituted Thiobenzanilide

  • Potassium Ferricyanide

  • Sodium Hydroxide

  • Solvent (e.g., Ethanol/Water mixture)

Procedure:

  • Dissolve the thiobenzanilide in a suitable solvent.

  • Prepare an aqueous solution of sodium hydroxide and potassium ferricyanide.

  • Add the thiobenzanilide solution dropwise to the alkaline potassium ferricyanide solution under vigorous stirring.

  • The reaction is typically allowed to proceed at room temperature for several hours to days.

  • The benzothiazole product often precipitates from the reaction mixture and can be isolated by filtration.

  • The crude product is washed thoroughly with water to remove inorganic salts and then purified by recrystallization.

Jacobsen_Synthesis Jacobsen Synthesis of Benzothiazoles Thiobenzanilide Thiobenzanilide Oxidation Oxidation (K3[Fe(CN)6], NaOH) Thiobenzanilide->Oxidation Radical_Intermediate Thiyl Radical Intermediate Oxidation->Radical_Intermediate Cyclization Intramolecular Cyclization Radical_Intermediate->Cyclization Benzothiazole 2-Substituted Benzothiazole Cyclization->Benzothiazole

Caption: Oxidative cyclization of thiobenzanilides in the Jacobsen synthesis.

Part 2: A Timeline of Innovation - Key Benzothiazole-Based Compounds

The journey of benzothiazole from a laboratory curiosity to a scaffold of immense practical importance is best illustrated by the discovery and development of its key derivatives.

Year Discovery/Development Significance Key Compound(s)
1839 Charles Goodyear discovers the vulcanization of rubber.[7]Laid the foundation for the modern rubber industry, creating a need for process optimization.Natural Rubber + Sulfur
1887 A.W. Hofmann reports the first synthesis of a 2-substituted benzothiazole.[1][4]Marks the beginning of benzothiazole chemistry.2-Anilinobenzothiazole
1912 George Oenslager discovers that aniline derivatives accelerate vulcanization.[8]Revolutionized rubber manufacturing by drastically reducing curing times.Aniline
c. 1925 Mercaptobenzothiazole (MBT) is introduced as a vulcanization accelerator.[9]Displaced toxic and less efficient accelerators, becoming an industry standard.2-Mercaptobenzothiazole
1949 Firefly luciferin is first isolated and purified.[10]Led to the understanding of the chemical basis of bioluminescence.Firefly Luciferin
1959 Thioflavin T is first described as a fluorescent dye.[11]Became a "gold standard" for the detection of amyloid fibrils in neurodegenerative diseases.[11]Thioflavin T
1959 Dithiazanine iodide is introduced as an anthelmintic.[12]An early example of a benzothiazole-based therapeutic, though its use was limited by toxicity.[12]Dithiazanine Iodide
1961 The structure and total synthesis of firefly luciferin are reported by Emil H. White's group.[10][13]Confirmed the benzothiazole core of this natural product and enabled its synthetic production.Firefly Luciferin
1995 Riluzole is approved by the FDA for the treatment of Amyotrophic Lateral Sclerosis (ALS).[14]The first approved drug to show a survival benefit in ALS, highlighting the therapeutic potential of benzothiazoles.Riluzole
Industrial Revolution: Benzothiazoles in Rubber Vulcanization

The discovery of vulcanization by Charles Goodyear in 1839 transformed natural rubber from a curiosity into an essential industrial material.[7][15] However, the process was slow and energy-intensive.[16] The breakthrough came in 1912 when George Oenslager found that organic amines, such as aniline, could significantly accelerate the sulfur vulcanization process.[8] This discovery ushered in an era of chemical accelerators. Around 1925, 2-mercaptobenzothiazole (MBT) emerged as a superior accelerator, offering a more efficient and less toxic alternative to aniline and its derivatives.[9] Benzothiazoles became, and remain, a critical class of compounds in the rubber industry.[9]

Vulcanization Role of Benzothiazole in Vulcanization cluster_0 Vulcanization Process Rubber Natural Rubber (Polyisoprene chains) Vulcanized_Rubber Vulcanized Rubber (Cross-linked chains) Rubber->Vulcanized_Rubber Sulfur Sulfur (S8) Sulfur->Vulcanized_Rubber Heat Heat Heat->Vulcanized_Rubber Accelerator Benzothiazole Accelerator (e.g., MBT) Accelerator->Vulcanized_Rubber

Caption: Benzothiazole accelerators enhance the sulfur cross-linking of rubber.

Illuminating Biology: Firefly Luciferin and Thioflavin T

The benzothiazole core is not only a product of human ingenuity but also a key component of remarkable natural phenomena. The bioluminescence of fireflies is due to firefly luciferin, a benzothiazole derivative.[17] Its structure was elucidated and first synthesized in the early 1960s by the group of Emil H. White, a landmark achievement in natural product chemistry.[10][13] This work paved the way for the widespread use of the luciferase-luciferin system as a powerful reporter in molecular biology and biomedical research.

In a parallel development, Thioflavin T, a fluorescent dye containing a benzothiazole moiety, was first described in 1959.[11] It was later discovered to exhibit a significant increase in fluorescence upon binding to amyloid fibrils, the protein aggregates characteristic of neurodegenerative disorders such as Alzheimer's disease.[11][18] This property has made Thioflavin T an indispensable tool for studying amyloidogenesis and for screening potential therapeutic agents.[11]

The Advent of Benzothiazole Therapeutics: Riluzole

The therapeutic potential of the benzothiazole scaffold was unequivocally demonstrated with the development of Riluzole. Developed by Sanofi, it was first approved in 1995 for the treatment of amyotrophic lateral sclerosis (ALS), a devastating neurodegenerative disease.[14] Riluzole's mechanism of action is believed to involve the inhibition of glutamate release and the inactivation of voltage-dependent sodium channels.[19][20] While not a cure, it was the first drug to demonstrate a modest extension of survival for ALS patients, marking a significant milestone in the management of the disease and stimulating further research into benzothiazole-based neuroprotective agents.[21]

Conclusion: An Enduring Legacy and a Bright Future

From the foundational syntheses of the 19th century to its indispensable role in modern industry and medicine, the history of the benzothiazole core is a testament to the power of chemical innovation. The early discoveries of Hofmann and the development of robust synthetic methodologies provided the tools for chemists to explore the vast chemical space around this scaffold. This exploration has yielded compounds that have revolutionized industrial processes, illuminated complex biological phenomena, and provided hope for patients with devastating diseases. The inherent stability, synthetic tractability, and diverse biological activities of benzothiazole derivatives ensure that this privileged scaffold will continue to be a source of scientific discovery and technological advancement for the foreseeable future.

References

  • Gupta, A., & Rawat, S. (2010). Synthesis and Cyclization of Benzothiazole: Review. Journal of Current Pharmaceutical Research, 3(1), 13-23. Available at: [Link]

  • Hofmann, A. W. (1879). Zur Kenntniss des o-Amidophenylmercaptans. Berichte der deutschen chemischen Gesellschaft, 12(2), 2359-2363. (Note: While some sources cite 1887, this 1879 paper is a key early reference). Available at: [Link]

  • do Amaral, M. M., & da Silva, A. C. M. (2021). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 26(16), 4963. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. Retrieved January 23, 2026, from [Link]

  • Sanofi. (n.d.). RILUTEK® (riluzole) Prescribing Information. Retrieved January 23, 2026, from [Link]

  • Katritzky, A. R., Sakizadeh, K., & Swinson, J. (1985). A NOVEL SYNTHESIS OF BENZOTHIAZOLES. Heterocycles, 23(7), 1765-1770. Available at: [Link]

  • White, E. H., McCapra, F., Field, G. F., & McElroy, W. D. (1961). The structure and synthesis of firefly luciferin. Journal of the American Chemical Society, 83(10), 2402-2403. Available at: [Link]

  • Kovalskyy, D. B., & Klymchenko, A. S. (2019). Structural analogues of Thioflavin T - New synthetic approach. Dyes and Pigments, 162, 973-979. Available at: [Link]

  • Pareek, A., et al. (2022). Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. Molecules, 27(18), 6049. Available at: [Link]

  • Wikipedia. (n.d.). Mercaptobenzothiazole. Retrieved January 23, 2026, from [Link]

  • Muñiz, K. (2022). Historical Introduction. In Iodine Catalysis in Organic Synthesis (pp. 1-10). Wiley-VCH. Available at: [Link]

  • Biancalana, M., & Koide, S. (2010). Molecular mechanism of Thioflavin-T binding to amyloid fibrils. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1804(7), 1405-1412. Available at: [Link]

  • Britannica. (n.d.). Charles Goodyear. Retrieved January 23, 2026, from [Link]

  • Britannica. (n.d.). Accelerator (chemistry). Retrieved January 23, 2026, from [Link]

  • Wikipedia. (n.d.). Riluzole. Retrieved January 23, 2026, from [Link]

  • White, E. H., McCapra, F., & Field, G. F. (1963). The Structure and Synthesis of Firefly Luciferin. Journal of the American Chemical Society, 85(3), 337-343. Available at: [Link]

  • Branchini, B. R., et al. (2015). Mechanism of the bioluminescence reaction as proposed by Emil White and Frank McCapra. Photochemical & Photobiological Sciences, 14(12), 2280-2287. Available at: [Link]

  • National Museum of Civil War Medicine. (2022, October 19). Gunpowder and Seaweed: The Story of Iodine. Retrieved January 23, 2026, from [Link]

  • Al-Masoudi, N. A., & Al-Salihi, R. J. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. IOP Conference Series: Earth and Environmental Science, 1279(1), 012001. Available at: [Link]

  • Sae-Lao, P., & Reutrakul, V. (2010). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. KKU Science Journal, 38(2), 246-251. Available at: [Link]

  • Lusida Rubber Products. (n.d.). Vulcanization & Accelerators. Retrieved January 23, 2026, from [Link]

  • Elastostar. (2024, October 15). Vulcanization Of Rubber- History, Process, And Applications. Retrieved January 23, 2026, from [Link]

  • LeVine, H. (2017). ThT 101: a primer on the use of thioflavin T to investigate amyloid formation. Methods in Molecular Biology, 1523, 31-44. Available at: [Link]

  • Patsnap. (2023, September 15). Decoding Riluzole: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target. Retrieved January 23, 2026, from [Link]

  • Wikipedia. (n.d.). Benzothiazole. Retrieved January 23, 2026, from [Link]

  • Nakatsu, T., et al. (2006). Structural Basis of Bioluminescent Color Control in Firefly Luciferase. SPring-8 Research Frontiers, 2005, 78-79. Available at: [Link]

  • Bradshaw, T. D. (1992). Synthesis and biological properties of 2-phenylbenzothiazole derivatives (Doctoral dissertation, Aston University). Available at: [Link]

  • Hugerschoff, A. (1901). Ueber die Einwirkung von Brom auf Thioharnstoffe. Berichte der deutschen chemischen Gesellschaft, 34(3), 3130-3139. (Note: This is the original reference for the Hugerschoff synthesis). Available at: [Link]

  • Rodriguez, J. T. X. (2018). Synthesis of Thioflavin T Analogues (Master's thesis, University of Rhode Island). Available at: [Link]

  • National Inventors Hall of Fame. (2026, January 17). NIHF Inductee Charles Goodyear and Vulcanized Rubber. Retrieved January 23, 2026, from [Link]

  • Doble, A. (1996). The pharmacology and mechanism of action of riluzole. Neurology, 47(6 Suppl 4), S233-S241. Available at: [Link]

  • Shinoto, M. (1964). STUDIES ON DITHIAZANINE IODIDE AS A NEW ANTHELMINTIC FOR THE TREATMENT OF CLONORCHIASIS SINENSIS. (STUDIES ON CLONORCHIS SINENSIS. 21.). Tokushima Journal of Experimental Medicine, 10, 195-222. Available at: [Link]

  • Ariza, X., et al. (2007). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Journal of Combinatorial Chemistry, 9(6), 1051-1055. Available at: [Link]

  • The Mat Sci Guy. (2018, December 5). The Story of Vulcanized Rubber: Goodyear's Remarkable Discovery [Video]. YouTube. Available at: [Link]

  • Bellingham, M. C. (2011). A Review of the Neural Mechanisms of Action and Clinical Efficiency of Riluzole in Treating Amyotrophic Lateral Sclerosis: What have we Learned in the Last Decade?. CNS Neuroscience & Therapeutics, 17(1), 4-31. Available at: [Link]

  • Biancalana, M., & Koide, S. (2010). Molecular mechanism of Thioflavin-T binding to amyloid fibrils. Biochimica et Biophysica Acta, 1804(7), 1405-1412. Available at: [Link]

  • A. K. Bhowmick, & H. L. Stephens. (2000). Handbook of elastomers. CRC press. (Note: General reference for rubber chemistry, specific link not available from search). Available at: [Link]

  • Kim, S., & Schaap, A. P. (2016). A practical, biomimetic, one-pot synthesis of firefly luciferin. Scientific Reports, 6, 23920. Available at: [Link]

  • Beck, G., & Günther, E. (1994). U.S. Patent No. 5,374,737. Washington, DC: U.S. Patent and Trademark Office.
  • PubChem. (n.d.). Dithiazanine. Retrieved January 23, 2026, from [Link]

Sources

Exploratory

A Comprehensive Toxicological Evaluation Strategy for 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid

Abstract 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid is a novel chemical entity incorporating the biologically significant benzothiazole and benzoic acid moieties. While these scaffolds are prevalent in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid is a novel chemical entity incorporating the biologically significant benzothiazole and benzoic acid moieties. While these scaffolds are prevalent in medicinal chemistry, the specific toxicological profile of this compound remains uncharacterized in public literature. This technical guide outlines a comprehensive, tiered strategy for the robust toxicological evaluation of 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid, designed for researchers and drug development professionals. Moving from in silico prediction to targeted in vitro assays and conditional in vivo studies, this document provides a scientifically-grounded framework. The narrative emphasizes the rationale behind experimental choices, adherence to international guidelines, and the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing) to construct a thorough and ethically responsible safety profile.

Introduction and Compound Overview

The molecule 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid, hereafter referred to as BTBA, belongs to the benzothiazole class of heterocyclic compounds. Benzothiazole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The inclusion of a benzoic acid functional group can modulate physicochemical properties such as solubility and membrane permeability, potentially influencing the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

A thorough review of scientific databases, including PubChem, reveals a significant gap in experimental toxicological data for BTBA.[3] Therefore, this document serves not as a summary of existing data, but as a prospective guide for its systematic evaluation. The primary objective is to establish a foundational toxicological profile by progressively assessing its potential hazards. This multi-stage approach ensures that resources are allocated efficiently and that animal studies are only considered when scientifically justified by a weight of evidence from non-animal methods.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's physicochemical properties is the cornerstone of toxicological assessment, as these characteristics govern its biological interactions. The computed properties for BTBA are summarized below.

PropertyValueSource
Molecular Formula C₁₅H₁₁NO₂S₂PubChem[3]
Molecular Weight 301.4 g/mol PubChem[3]
CAS Number 100961-61-3PubChem[3]
XLogP3 (Lipophilicity) 4.2PubChem[3]
Hydrogen Bond Donors 1PubChem[3]
Hydrogen Bond Acceptors 5PubChem[3]
Topological Polar Surface Area 104 ŲPubChem[3]

The XLogP3 value of 4.2 suggests significant lipophilicity, which may indicate good membrane permeability but could also lead to potential issues with bioaccumulation or non-specific binding. The molecule adheres to most of Lipinski's Rule of Five, suggesting potential for oral bioavailability.

Tier 1: In Silico Toxicological Prediction

Prior to initiating any resource-intensive laboratory experiments, a comprehensive in silico (computational) analysis is the logical first step.[4][5] These methods use computational models to predict the potential toxicity of a chemical based on its structure and relationship to other compounds with known toxicological data.[5] This predictive approach is invaluable for identifying potential hazards early, prioritizing experimental testing, and minimizing the scope of future in vivo studies.[6]

Rationale for In Silico Assessment

For a novel compound like BTBA, Quantitative Structure-Activity Relationship (QSAR) models and other computational tools can flag potential liabilities.[5] By comparing BTBA's structural fragments to databases of known toxicants, we can generate hypotheses about its potential to cause adverse effects such as genetic mutations, carcinogenicity, or organ-specific toxicity. This step is critical for guiding the design of subsequent in vitro assays.

Proposed In Silico Workflow and Endpoints

The recommended workflow involves submitting the chemical structure of BTBA (in SMILES or other suitable format) to a battery of validated prediction models.

cluster_in_silico In Silico Predictive Toxicology Workflow cluster_endpoints Predicted Endpoints A BTBA Chemical Structure (SMILES Format) B QSAR & Expert Systems (e.g., OECD Toolbox, DEREK Nexus) A->B Input C Genotoxicity (Ames Mutagenicity) B->C D Carcinogenicity B->D E Hepatotoxicity B->E F Skin Sensitization B->F G Cardiotoxicity (hERG) B->G H Prioritized Hazard Report & Experimental Design Guidance C->H Generate D->H Generate E->H Generate F->H Generate G->H Generate

Caption: Workflow for the initial in silico toxicological assessment of BTBA.

Key Predicted Endpoints:

  • Genotoxicity: Prediction of mutagenicity using models trained on Ames test data. The presence of aromatic amines or other structural alerts will be investigated.

  • Carcinogenicity: Assessment based on structural alerts associated with known carcinogens.

  • Hepatotoxicity: Prediction of potential liver injury.

  • Skin Sensitization: Evaluation of the potential to cause allergic contact dermatitis.

  • hERG Inhibition: Prediction of potential cardiotoxicity through blockage of the hERG potassium channel.

The output of this stage will be a comprehensive report that outlines potential toxicities, which will be used to select the most relevant in vitro assays for confirmation.

Tier 2: In Vitro Toxicological Assessment

Based on the in silico predictions and as a fundamental component of any toxicological screen, a series of in vitro assays should be conducted. These assays provide the first experimental data on the biological activity of BTBA in a controlled, high-throughput, and cost-effective manner, avoiding the use of live animals at this stage.[7][8]

Basal Cytotoxicity Assessment

Causality: The initial step is to determine the concentration at which BTBA induces general cell death. This provides a baseline measure of toxicity and is essential for determining the appropriate, non-lethal concentration ranges for more specific, mechanistic assays. Without this data, interpreting results from other assays is impossible, as any observed effect could simply be a downstream consequence of widespread cell death.

Experimental Protocol: MTT Assay for Cell Viability The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of their viability.[9]

  • Cell Line Selection:

    • HepG2 (Human Liver Carcinoma): A standard model for assessing potential hepatotoxicity.

    • HEK293 (Human Embryonic Kidney): Represents a cell line of renal origin and is a common model for general cytotoxicity.

    • HFF-1 (Human Foreskin Fibroblast): A non-cancerous cell line to assess toxicity in normal cells and evaluate potential dermal effects.

  • Procedure:

    • Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Prepare a serial dilution of BTBA in appropriate cell culture medium, typically ranging from 0.1 µM to 200 µM. A vehicle control (e.g., 0.1% DMSO) must be included.

    • Replace the existing medium with the medium containing the various concentrations of BTBA and incubate for 24 and 48 hours.

    • After incubation, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol).

    • Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle control.

    • Plot the concentration-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Hypothetical Data Presentation:

Cell LineIncubation TimeIC₅₀ (µM)
HepG224 hours75.4
HepG248 hours48.2
HEK29324 hours98.1
HEK29348 hours65.7
HFF-124 hours> 100
HFF-148 hours82.5
Specific In Vitro Toxicity Endpoints

If the basal cytotoxicity is within an acceptable range (e.g., IC₅₀ > 10 µM), and informed by the in silico predictions, more specific assays are warranted.

cluster_in_vitro Tiered In Vitro Toxicology Strategy cluster_specific_assays Mechanistic Assays A Basal Cytotoxicity (MTT Assay) B Determine IC50 & Sub-toxic Doses A->B C Genotoxicity (Ames Test) B->C Inform Dose D Hepatotoxicity (LDH, GSH Assays) B->D Inform Dose E Cardiotoxicity (hERG Assay) B->E Inform Dose F Comprehensive In Vitro Risk Profile C->F Consolidate Data D->F Consolidate Data E->F Consolidate Data

Caption: A tiered approach for in vitro toxicological evaluation.

3.2.1. Genotoxicity: Bacterial Reverse Mutation (Ames) Test

Causality: This assay is a regulatory requirement for nearly all new chemical entities. It assesses the potential of a compound to induce genetic mutations, which is a primary mechanism of carcinogenesis. A positive result here is a significant red flag in drug development.

Experimental Protocol (OECD Guideline 471):

  • Strains: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) that are engineered to detect different types of mutations (frameshift vs. base-pair substitutions).

  • Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to determine if metabolites of BTBA are mutagenic.

  • Procedure:

    • Expose the bacterial strains to a range of BTBA concentrations (informed by a preliminary toxicity test) on agar plates with limited histidine (for Salmonella) or tryptophan (for E. coli).

    • Include positive and negative (vehicle) controls.

    • Incubate the plates for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies (colonies that have mutated back to a state where they can synthesize their own amino acids). A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive (mutagenic) result.

3.2.2. Hepatotoxicity: LDH and GSH Assays

Causality: As the liver is the primary organ for drug metabolism, it is highly susceptible to chemical-induced injury. Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released upon cell membrane damage, making it a key biomarker for cytotoxicity. Glutathione (GSH) is a critical intracellular antioxidant; its depletion is a hallmark of oxidative stress, a common mechanism of drug-induced liver injury.

Experimental Protocol (using HepG2 cells):

  • Exposure: Treat HepG2 cells with sub-toxic concentrations of BTBA (e.g., IC₅₀/10, IC₅₀/5, IC₅₀/2) for 24 hours.

  • LDH Assay:

    • Collect the cell culture supernatant.

    • Use a commercially available LDH cytotoxicity assay kit to measure LDH activity in the supernatant.

    • A significant increase in LDH release compared to the vehicle control indicates membrane damage.

  • GSH Assay:

    • Lyse the remaining cells.

    • Use a commercially available kit (e.g., based on Ellman's reagent) to measure intracellular GSH levels.

    • A significant decrease in GSH levels indicates oxidative stress.

Tier 3: In Vivo Acute Oral Toxicity Study (Conditional)

Causality and the 3Rs Principle: An in vivo study should only be initiated if the in silico and in vitro data suggest a favorable safety profile and the compound is being considered for further development. The choice of study design must prioritize animal welfare and the reduction of animal use. The Acute Toxic Class Method (OECD Guideline 423) is selected for this reason; it uses a stepwise procedure with a minimum number of animals to classify a substance's toxicity, rather than calculating a precise LD₅₀.[10]

Experimental Protocol (OECD Guideline 423):

  • Species and Sex: Use a single rodent species (e.g., Wistar rats), typically using only females as they are often slightly more sensitive.[10]

  • Procedure:

    • Administer BTBA orally by gavage to a group of 3 animals at a starting dose level (e.g., 300 mg/kg), selected based on in vitro data and any available information on related structures.

    • The outcome of the first step determines the next dose. If mortality occurs, the dose for the next step is decreased. If no mortality occurs, the dose is increased.

    • The defined dose levels are 5, 50, 300, and 2000 mg/kg.

  • Observations:

    • Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiratory and nervous systems), and changes in body weight for at least 14 days.[10]

    • Observations are made frequently on the day of dosing and at least once daily thereafter.[10]

  • Data Analysis and Classification:

    • The substance is classified into a toxicity category based on the observed mortality at specific dose levels, as defined by the Globally Harmonized System (GHS).

GHS Classification Based on Acute Oral Toxicity Data:

Oral LD₅₀ estimate (mg/kg)GHS Hazard Category
≤ 51
> 5 and ≤ 502
> 50 and ≤ 3003
> 300 and ≤ 20004
> 2000 and ≤ 50005

Summary and Risk Assessment Framework

This guide proposes a systematic, tiered approach to defining the toxicological profile of 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid. The strategy is designed to be a self-validating system where each tier of investigation informs the next, from computational prediction to cellular assays and, only if necessary, to a limited and ethically-sound animal study.

  • Initial Hazard Identification: In silico modeling provides the first alert to potential liabilities, guiding the entire experimental strategy.

  • Experimental Confirmation: A suite of in vitro assays confirms or refutes these predictions, establishing dose-response relationships for cytotoxicity and investigating key mechanistic endpoints like genotoxicity and organ-specific toxicity.

  • Integrated Risk Assessment: The combined data from these tiers allows for a comprehensive risk assessment. For example, if BTBA shows no genotoxicity and has a high IC₅₀ in cytotoxicity assays, it may be considered a low-risk candidate. Conversely, a positive Ames test or significant hepatotoxicity at low concentrations would be a major cause for concern, likely halting further development.

By following this framework, researchers can build a robust toxicological profile for BTBA, enabling informed decisions about its potential for future development while adhering to the highest standards of scientific integrity and ethical responsibility.

References

  • Tran, P. N., Nguyen, T. T. T., Le, T. H., Nguyen, T. K., Nguyen, H. T., Le, T. H., & Le, N. T. (2021). Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors and anti-biofilm formation of Pseudomonas aeruginosa. Scientific Reports. Available at: [Link]

  • Iacovelli, R., Palazzo, A., Licciardi, F., Gaggiano, A., Faraone, I., Milella, M., & Faraone-Mennella, M. R. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. International Journal of Molecular Sciences. Available at: [Link]

  • Li, Y., Geng, Y., Liu, Y., & Zhang, H. (2015). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Molecules. Available at: [Link]

  • Abdallah, Z. Y., Khedr, M. A., El-Fauomy, A. M., Elgemeie, G. H., & Jones, P. G. (2022). 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one. IUCrData. Available at: [Link]

  • Sperandio, E., Tassini, P., Cannavale, G., Di Maro, S., Brancaccio, D., Zaccaro, L., & Novellino, E. (2014). Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 1505957, 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid. PubChem. Available at: [Link]

  • Guan, X., Yang, H., & Zhu, H. (2019). In silico toxicology: computational methods for the prediction of chemical toxicity. WIREs Computational Molecular Science. Available at: [Link]

  • Organisation for Economic Co-operation and Development (OECD). (n.d.). OECD Guidelines for the Testing of Chemicals. OECD. Available at: [Link]

  • Xia, M., Huang, R., & Tice, R. R. (2011). The Future of Toxicity Testing: A Focus on In Vitro Methods Using a Quantitative High Throughput Screening Platform. Drug Discovery Today: Technologies. Available at: [Link]

  • PozeSCAF. (n.d.). In Silico Toxicity Prediction. PozeSCAF. Available at: [Link]

  • New Jersey Department of Health. (2000). Hazardous Substance Fact Sheet: Thiocyanic Acid, (2-Benzothiazolylthio) Methyl Ester. NJ.gov. Available at: [Link]

  • Organisation for Economic Co-operation and Development (OECD). (2001). OECD Guideline for the Testing of Chemicals 423: Acute Oral Toxicity – Acute Toxic Class Method. National Toxicology Program. Available at: [Link]

  • Lee, S., Won, D., Kim, J., Lim, J., & Lee, K. (2025). Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats. bioRxiv. Available at: [Link]

  • Aamir, M., Singh, V. K., Dubey, M. K., & Meher, J. G. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available at: [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: Benzoic acid methyl ester. Carl Roth. Available at: [Link]

  • Chen, M., Huang, J., Zhao, Z., & Chen, Y. (2023). In Silico Prediction of Human Organ Toxicity via Artificial Intelligence Methods. Chemical Research in Toxicology. Available at: [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: 2-Methylbenzoic acid. Carl Roth. Available at: [Link]

  • Mitra, K. (2012). High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage. Future Science. Available at: [Link]

  • Guan, X., Yang, H., & Zhu, H. (2025). In silico toxicology: Computational methods for the prediction of chemical toxicity. ResearchGate. Available at: [Link]

  • Loba Chemie. (n.d.). Safety Data Sheet: BENZOIC ACID AR/ACS. Loba Chemie. Available at: [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(Methylthio)benzothiazole, 98% (gc). Cole-Parmer. Available at: [Link]

  • Organisation for Economic Co-operation and Development (OECD). (2001). OECD Guideline for the Testing of Chemicals 425: Acute Oral Toxicity – Up-and-Down Procedure. National Toxicology Program. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note and Protocol for the Recrystallization of 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid

Abstract This document provides a comprehensive, field-proven protocol for the purification of 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid (CAS: 100961-61-3) via recrystallization. Designed for researchers, medicina...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-proven protocol for the purification of 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid (CAS: 100961-61-3) via recrystallization. Designed for researchers, medicinal chemists, and drug development professionals, this guide moves beyond a simple list of steps to explain the underlying chemical principles that govern the purification of this benzothiazole-derived carboxylic acid. By understanding the "why" behind each step, scientists can adapt and troubleshoot the protocol to achieve high purity and crystalline yield, which are critical for subsequent analytical testing and downstream applications in drug discovery.

Introduction: The Critical Role of Purity

2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid is a molecule of interest in medicinal chemistry due to the prevalence of the benzothiazole scaffold in pharmacologically active compounds.[1] The purity of such compounds is paramount, as even minor impurities can significantly impact the results of biological assays, pharmacokinetic studies, and ultimately, the viability of a drug candidate. Recrystallization is a powerful and economical technique for the purification of solid organic compounds, including active pharmaceutical ingredients (APIs) and their intermediates.[2]

The principle of recrystallization is based on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system.[3] An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will exhibit high solubility at an elevated temperature.[3] This protocol will guide the user through a systematic approach to solvent selection and the subsequent steps of the recrystallization process for 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid.

Physicochemical Properties and Rationale for Solvent Selection

Understanding the physicochemical properties of 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid is fundamental to developing a rational recrystallization protocol.

PropertyValueSource
Molecular FormulaC₁₅H₁₁NO₂S₂PubChem[4]
Molecular Weight301.4 g/mol PubChem[4]
Calculated XLogP34.2PubChem[4]
Hydrogen Bond Donor Count1PubChem[4]
Hydrogen Bond Acceptor Count5PubChem[4]

The calculated XLogP3 value of 4.2 indicates that the molecule is significantly lipophilic, suggesting poor solubility in polar solvents like water and better solubility in organic solvents. The presence of a carboxylic acid moiety, however, introduces a polar functional group capable of hydrogen bonding, which can influence its solubility in protic solvents.[5] The benzothiazole ring system is largely aromatic and non-polar.

Based on these properties and literature precedents for similar compounds, a solvent screening is the most effective initial step. The ideal solvent should:

  • Completely dissolve the crude 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid at or near its boiling point.

  • Result in low solubility of the pure compound at low temperatures (e.g., 0-4 °C) to maximize recovery.

  • Either not dissolve impurities at high temperatures (allowing for hot filtration) or keep them dissolved upon cooling.

  • Be chemically inert with the target compound.[3]

  • Be easily removable from the purified crystals (i.e., have a relatively low boiling point).

A mixed solvent system is often effective for compounds that are either too soluble or too insoluble in a single solvent. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All operations involving organic solvents should be conducted in a certified chemical fume hood to avoid inhalation of vapors.

  • Heating: Use a heating mantle with a stirrer or a steam bath for heating flammable organic solvents. Never use an open flame.

  • Pressure: When heating a solution, do not tightly cap the flask, as this can lead to a dangerous buildup of pressure. Use a reflux condenser where appropriate.

Materials and Equipment

Materials:

  • Crude 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid

  • Screening Solvents: Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Cyclohexane, Heptane, and Deionized Water.

  • Activated Carbon (optional, for removing colored impurities)

  • Celatom® or Filter Aid (optional, for hot filtration)

Equipment:

  • Erlenmeyer flasks (various sizes)

  • Heating mantle with magnetic stirrer and stir bars

  • Reflux condenser

  • Glass funnel and fluted filter paper

  • Büchner funnel and flask

  • Vacuum source (aspirator or pump)

  • Watch glass

  • Spatula

  • Ice bath

  • Drying oven or vacuum desiccator

  • Melting point apparatus

Experimental Protocol

This protocol is divided into two main stages: solvent screening to identify the optimal recrystallization solvent, followed by the bulk recrystallization procedure.

Stage 1: Solvent System Screening

The goal of this stage is to efficiently test a range of solvents to find the one that provides the best balance of solubility characteristics.

  • Preparation: Place approximately 20-30 mg of crude 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid into several small test tubes.

  • Room Temperature Solubility: To each test tube, add a different solvent dropwise (e.g., ethanol, ethyl acetate, toluene, heptane) and agitate. Observe if the solid dissolves readily at room temperature. A solvent that dissolves the compound at room temperature is generally unsuitable as a primary recrystallization solvent.

  • Hot Solubility: If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate. Continue adding the solvent dropwise until the solid just dissolves. Note the approximate volume of solvent required.

  • Cooling and Crystal Formation: Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice bath. Observe the formation of crystals. An ideal solvent will show significant crystal formation upon cooling.

  • Mixed Solvent Screening: If a single solvent is not ideal, try a mixed solvent system. Dissolve the compound in a minimal amount of a "good" hot solvent (e.g., ethanol or ethyl acetate). Then, add a "poor" solvent (e.g., water or heptane) dropwise until the solution becomes cloudy (the cloud point). Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.

Stage 2: Bulk Recrystallization Protocol

Once a suitable solvent or solvent system has been identified, proceed with the bulk purification. The following is a general procedure that should be adapted based on the results of the solvent screening. For this example, we will assume an ethanol/water solvent system was found to be effective.

  • Dissolution: Place the crude 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid (e.g., 1.0 g) in an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of hot ethanol required to just dissolve the solid. It is crucial to add the solvent in small portions and allow the solution to heat and stir to ensure complete dissolution.

  • (Optional) Decolorization: If the solution is colored due to impurities, remove it from the heat and add a small amount of activated carbon (approximately 1-2% of the solute mass). Reheat the solution to boiling for a few minutes.

  • (Optional) Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot filtration. This must be done quickly to prevent the product from crystallizing prematurely. Use a pre-heated funnel and flask.

  • Crystallization: Remove the flask from the heat source and cover it with a watch glass. Allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[6] Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent (in this case, a small amount of the ethanol/water mixture or just ice-cold ethanol) to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals in a drying oven at a temperature well below the melting point of the compound, or in a vacuum desiccator.

Visualization of the Recrystallization Workflow

The following diagram illustrates the key decision points and steps in the recrystallization process.

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization & Isolation Start Start with Crude Product Solvent_Screen Solvent Screening Start->Solvent_Screen Dissolve Dissolve in Minimum Hot Solvent Solvent_Screen->Dissolve Select Solvent Decolorize Optional: Decolorize with Carbon Dissolve->Decolorize Cool Slow Cooling to Room Temperature Dissolve->Cool If no optional steps Hot_Filt Optional: Hot Filtration Decolorize->Hot_Filt Hot_Filt->Cool Ice_Bath Cool in Ice Bath Cool->Ice_Bath Vac_Filt Vacuum Filtration Ice_Bath->Vac_Filt Wash Wash with Cold Solvent Vac_Filt->Wash Dry Dry Crystals Wash->Dry End Pure Crystalline Product Dry->End

Caption: A workflow diagram illustrating the sequential steps of the recrystallization protocol.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Compound does not dissolve Insufficient solvent; Incorrect solvent choice.Add more solvent in small increments. If still insoluble at boiling, the solvent is not suitable.
Oiling out The boiling point of the solvent is higher than the melting point of the compound; The solution is supersaturated.Add more of the "good" solvent to decrease saturation. Reheat to dissolve the oil, then cool more slowly.
No crystals form upon cooling Too much solvent used; The compound is very soluble even at low temperatures.Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.
Crystals form too quickly The solution is too concentrated; Cooling is too rapid.Reheat the solution and add a small amount of additional solvent. Ensure slow, undisturbed cooling.[7]
Low recovery yield Too much solvent used; Premature crystallization during hot filtration; Crystals washed with too much or warm solvent.Use the minimum amount of hot solvent. Ensure filtration apparatus is pre-heated. Wash crystals with a minimal amount of ice-cold solvent.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the recrystallization of 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid. By following a systematic approach to solvent selection and adhering to the principles of controlled cooling, researchers can achieve high purity and yield of the target compound. The provided troubleshooting guide should assist in overcoming common challenges encountered during the recrystallization process. The purity of the final product should always be verified by appropriate analytical techniques, such as melting point determination, HPLC, and NMR spectroscopy.

References

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1505957, 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid. Retrieved from [Link]

  • Synthesis of Sulfur Heterocyclic Compounds and Study of Expected Biological Activity. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Shekunov, B. Y., & York, P. (2000). Crystallization processes in pharmaceutical technology and drug delivery design. Journal of crystal growth, 211(1-4), 122-136.
  • Physicochemical Properties of newly synthesized benzo[d]thiazol-2-amine compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? (2025, February 16). ResearchGate. Retrieved from [Link]

  • Solubility of Benzoic Acid in Mixed Solvents. (2025, November 26). ResearchGate. Retrieved from [Link]

  • Common Solvents for Crystallization. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Recrystallization of Sulfur. (2015, September 4). YouTube. Retrieved from [Link]

  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5936-5944.
  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (n.d.). MDPI. Retrieved from [Link]

  • Crystallization & Solid Form Challenges for Intermediates. (n.d.). At Tianming Pharmaceutical. Retrieved from [Link]

  • How to Purify Sulfur by Recrystallization With Xylene. (n.d.). Instructables. Retrieved from [Link]

  • Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Solubility of benzoic acid in twelve organic solvents: Experimental measurement and thermodynamic modeling. (n.d.). ResearchGate. Retrieved from [Link]

  • 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one. (n.d.). National Institutes of Health. Retrieved from [Link]

  • A Mini-Review on Pharmacological Importance of Benzothiazole Scaffold. (n.d.). ResearchGate. Retrieved from [Link]

  • Solubility of chitin benzoic acid esters in selected organic solvents. (n.d.). ResearchGate. Retrieved from [Link]

  • The solubility of benzoic acid in seven solvents. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Common side products in benzothiazole synthesis and their prevention

Benzothiazole Synthesis Technical Support Center Welcome to the technical support center for benzothiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: February 2026

Benzothiazole Synthesis Technical Support Center

Welcome to the technical support center for benzothiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of benzothiazole derivatives. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in scientific principles to enhance the success of your experiments.

I. Understanding the Core Reaction: A Mechanistic Overview

The most prevalent method for synthesizing 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol (2-ATP) with a carbonyl-containing compound, such as an aldehyde, a carboxylic acid, or an acyl chloride. The general mechanism proceeds through the formation of an intermediate (a Schiff base or an amide), followed by an intramolecular cyclization and subsequent dehydration or oxidation to yield the aromatic benzothiazole ring system.

Below is a generalized workflow for a typical benzothiazole synthesis.

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 2-Aminothiophenol D Mixing & Heating (Conventional or Microwave) A->D B Carbonyl Compound (Aldehyde, Acyl Chloride, etc.) B->D C Solvent & Catalyst C->D E Intermediate Formation (e.g., Schiff Base/Amide) D->E Condensation F Intramolecular Cyclization E->F Tautomerization & Attack G Dehydration/Oxidation F->G Aromatization H Quenching & Extraction G->H I Purification (e.g., Column Chromatography) H->I J Characterization I->J

Caption: Generalized workflow for benzothiazole synthesis.

II. Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most common reasons?

A1: Low yields in benzothiazole synthesis can often be attributed to several factors:

  • Purity of 2-aminothiophenol (2-ATP): 2-ATP is highly susceptible to oxidation, leading to the formation of bis(2-aminophenyl) disulfide. This disulfide will not participate in the desired reaction, thereby reducing the effective concentration of your starting material.

  • Reaction Conditions: Suboptimal temperature, reaction time, or an inappropriate catalyst can lead to incomplete conversion or the formation of side products.[1][2]

  • Substrate Reactivity: Aldehydes with strong electron-donating or electron-withdrawing groups, as well as certain heteroaromatic aldehydes, may require specifically optimized conditions to achieve high yields.[1] Some aliphatic aldehydes are also known to be less suitable under certain conditions.[1]

Q2: I've noticed an insoluble yellow precipitate in my 2-aminothiophenol starting material. What is it and can I still use the reagent?

A2: The yellow precipitate is likely bis(2-aminophenyl) disulfide, the product of 2-ATP oxidation. It is advisable to use fresh, pure 2-ATP for best results. If you must use the oxidized material, some protocols involve the in situ reduction of the disulfide back to the thiol. For instance, using a reducing agent like dithiothreitol (DTT) during the reaction setup can help mitigate this issue.[3] Another approach involves using sodium hydrosulfide (NaSH) to cleave the disulfide bond as part of the reaction sequence.[4]

Q3: My final product is difficult to purify, showing multiple spots on TLC close to my desired product. What could these impurities be?

A3: The close-running spots on a Thin Layer Chromatography (TLC) plate could be several side products. One common byproduct is benzothiazolone, which can form, for example, in reactions involving CO2 as a C1 source if the reaction is not properly controlled.[5] Other possibilities include uncyclized intermediates, such as the N-acyl or Schiff base adducts, or products from side reactions of your specific aldehyde or carboxylic acid.

III. Troubleshooting Guide: Common Side Products and Their Prevention

This section provides a more detailed breakdown of common issues, their root causes, and actionable solutions.

Observed Problem Potential Side Product Plausible Cause(s) Proposed Solution(s)
Low yield of benzothiazole; starting material consumed Bis(2-aminophenyl) disulfideOxidation of 2-aminothiophenol by atmospheric oxygen before or during the reaction.1. Use fresh, high-purity 2-aminothiophenol.2. Store 2-ATP under an inert atmosphere (N₂ or Ar) and in a cool, dark place.3. Degas the solvent and run the reaction under an inert atmosphere.4. Add a reducing agent like dithiothreitol (DTT) to the reaction mixture.[3]
Presence of a polar, often UV-active, byproduct BenzothiazoloneUse of certain C1 sources like CO₂ without an appropriate reducing agent (e.g., hydrosilane).[5]Ensure the chosen synthetic route and conditions are optimized to favor benzothiazole formation over the benzothiazolone. When using CO₂, the inclusion of a reducing agent like diethylsilane can suppress this side product.[5]
Complex reaction mixture with multiple products Uncyclized intermediates (Schiff bases, amides)1. Insufficient reaction time or temperature.2. Ineffective catalyst for the cyclization step.1. Increase the reaction temperature or prolong the reaction time, monitoring by TLC.2. Screen different catalysts. Acid catalysts (e.g., HCl, p-TsOH) or various metal catalysts can facilitate the cyclization.[6][7]
Low yield with heteroaromatic aldehydes Products of heterocycle cleavageHigh reaction temperatures, especially under microwave irradiation, can lead to the degradation of sensitive heteroaromatic rings.[1]1. Attempt the reaction at a lower temperature for a longer duration.2. Explore alternative, milder catalytic systems that do not require high temperatures.[8]
Visualizing Side Product Formation

The following diagram illustrates the main reaction pathway versus the common side reaction of 2-ATP oxidation.

cluster_main Desired Reaction Pathway cluster_side Side Reaction ATP 2-Aminothiophenol Int Intermediate ATP->Int Ald Aldehyde (R-CHO) Ald->Int BTZ 2-R-Benzothiazole Int->BTZ Cyclization/ Oxidation ATP2 2-Aminothiophenol Disulfide Bis(2-aminophenyl) disulfide ATP2->Disulfide Oxidation (O₂)

Caption: Competing reaction pathways for 2-aminothiophenol.

IV. Experimental Protocols

Here are two illustrative protocols for the synthesis of 2-substituted benzothiazoles, designed to minimize side product formation.

Protocol 1: H₂O₂/HCl Mediated Synthesis at Room Temperature

This method is advantageous for its mild conditions, which can help prevent the degradation of sensitive substrates.[5][6]

Step-by-Step Methodology:

  • To a solution of 2-aminothiophenol (1 mmol) and a substituted aldehyde (1 mmol) in ethanol (10 mL), add 30% H₂O₂ (6 mmol) followed by concentrated HCl (3 mmol) at room temperature.

  • Stir the reaction mixture at room temperature for 1 hour, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • If necessary, recrystallize the crude product from ethanol or purify by column chromatography.

Protocol 2: Microwave-Assisted Synthesis using a Catalyst

Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields by minimizing the formation of thermal degradation byproducts.[1][6]

Step-by-Step Methodology:

  • In a microwave-safe reaction vessel, combine 2-aminothiophenol (1 mmol), an aldehyde (1 mmol), and a catalytic amount of an appropriate catalyst (e.g., Ag₂O, 5 mol%).

  • Add a suitable solvent if the reaction is not solvent-free (e.g., glycerol).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100 °C) and power (e.g., 180 W) for a short duration (e.g., 4-8 minutes).[1]

  • After cooling, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure.

  • Purify the residue by column chromatography.

V. References

  • Shaik, F., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 136-191.

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

  • Li, W., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675.

  • Xiao, J., et al. (2020). Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. Request PDF. Retrieved from [Link]

  • Ben-Tama, A., et al. (2021). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 26(23), 7226.

  • Li, W., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. PMC - NIH. Retrieved from [Link]

  • MDPI. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]

  • MDPI. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Retrieved from [Link]

  • Karampelas, T., et al. (2022). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules, 27(19), 6653.

  • MDPI. (2022). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Retrieved from [Link]

  • Liu, L., et al. (2016). Efficient synthesis of benzothiazole derivatives by reaction of bis(2-aminophenyl) disulfides and aldehydes mediated by NaSH under microwave irradiation. Request PDF. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid

Welcome to the technical support center for the purification of 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the com...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying chemical principles to empower you to troubleshoot and optimize your purification strategies effectively.

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification of 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid.

Problem 1: My crude product is a sticky oil and I can't get it to crystallize.

Possible Causes and Solutions:

  • Presence of Residual Solvent: High boiling point solvents like DMF or DMSO, often used in the synthesis, can be difficult to remove and may prevent crystallization.

    • Solution: Co-evaporate the crude product with a lower boiling point solvent like toluene or dichloromethane multiple times under reduced pressure. This azeotropically removes residual high-boiling solvents.

  • High Impurity Load: The presence of significant amounts of unreacted starting materials or byproducts can inhibit crystal lattice formation.

    • Solution: Before attempting crystallization, perform a preliminary purification step. An acid-base extraction is highly effective for this compound due to the carboxylic acid moiety.

Experimental Protocol: Acid-Base Extraction
  • Dissolve the crude oily product in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The target compound, being a carboxylic acid, will deprotonate and move into the aqueous layer as its carboxylate salt. Most non-acidic impurities will remain in the organic layer.

  • Separate the aqueous layer. Be cautious of emulsion formation; if it occurs, adding brine can help break it.

  • Wash the aqueous layer with fresh ethyl acetate to remove any remaining neutral or basic impurities.

  • Acidify the aqueous layer slowly with a dilute acid, such as 1M HCl, while stirring, until the pH is acidic (pH ~2-3). The purified product will precipitate out as a solid.

  • Collect the solid by vacuum filtration, wash with cold deionized water to remove inorganic salts, and dry thoroughly.

Causality: This method is effective because the pKa of the benzoic acid moiety allows for its selective deprotonation and solubilization in a basic aqueous solution, leaving behind non-acidic impurities. Subsequent acidification protonates the carboxylate, causing the purified, less water-soluble acid to precipitate.

Problem 2: My NMR spectrum shows the presence of unreacted 2-mercaptobenzothiazole.

Possible Cause and Solutions:

  • Incomplete Reaction or Stoichiometry Issues: The nucleophilic substitution reaction may not have gone to completion.

  • Solution 1: Base Wash: 2-Mercaptobenzothiazole has a weakly acidic thiol proton. A wash with a dilute base can help remove it.

    • Protocol: During the acid-base extraction described above, a wash with a dilute NaOH solution (e.g., 0.1 M) can be more effective at removing the more acidic thiol compared to the weaker bicarbonate base. However, be mindful that a strong base might hydrolyze any ester impurities.

  • Solution 2: Column Chromatography: If base washing is insufficient, silica gel column chromatography is a reliable method.

Experimental Protocol: Flash Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of petroleum ether (or hexanes) and ethyl acetate is commonly used for compounds of similar polarity.[1] Start with a low polarity mixture (e.g., 9:1 petroleum ether:ethyl acetate) and gradually increase the polarity. The less polar disulfide byproduct and any unreacted 2-(halomethyl)benzoic acid will elute first. 2-Mercaptobenzothiazole will also elute. The desired product, being more polar due to the carboxylic acid, will elute later. Adding a small amount of acetic acid (0.5-1%) to the eluent can improve the peak shape of the carboxylic acid product by preventing tailing on the silica gel.

Trustworthiness: Always monitor the chromatography using Thin Layer Chromatography (TLC) to determine the optimal solvent system and to identify the fractions containing your pure product before combining them.

Problem 3: I see a significant amount of a byproduct with a mass corresponding to the disulfide of 2-mercaptobenzothiazole.

Possible Cause and Solutions:

  • Oxidation of Starting Material: 2-Mercaptobenzothiazole is susceptible to oxidation, especially in the presence of air and base, leading to the formation of 2,2'-dithiobis(benzothiazole).

    • Solution 1: Reaction under Inert Atmosphere: To prevent this, run the synthesis under an inert atmosphere of nitrogen or argon.

    • Solution 2: Purification: This non-polar byproduct can be effectively removed by crystallization or column chromatography.

      • Crystallization: The disulfide is generally less soluble in non-polar solvents than the desired product. Triturating the crude mixture with a solvent like diethyl ether or hexanes may selectively dissolve the desired product, leaving the disulfide behind, or vice versa depending on the specific solubilities.

      • Column Chromatography: As mentioned previously, the disulfide is significantly less polar than the carboxylic acid product and will elute much earlier from a silica column.

Visualization of Purification Workflow

PurificationWorkflow Crude_Product Crude Product (Oil or Solid) Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Precipitated_Solid Precipitated Solid Acid_Base_Extraction->Precipitated_Solid Check_Purity_1 Check Purity (TLC, NMR) Precipitated_Solid->Check_Purity_1 Pure_Product Pure Product Check_Purity_1->Pure_Product >95% Pure Column_Chromatography Column Chromatography Check_Purity_1->Column_Chromatography <95% Pure (Multiple Impurities) Crystallization Recrystallization Check_Purity_1->Crystallization <95% Pure (Minor Impurities) Check_Purity_2 Check Purity (TLC, NMR) Column_Chromatography->Check_Purity_2 Check_Purity_3 Check Purity (TLC, NMR) Crystallization->Check_Purity_3 Check_Purity_2->Pure_Product >95% Pure Check_Purity_2->Crystallization <95% Pure Check_Purity_3->Pure_Product >95% Pure Check_Purity_3->Column_Chromatography <95% Pure

Caption: Decision workflow for purifying 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid?

A1: While specific literature on this exact compound is scarce, analogous benzothiazole derivatives are often described as pale yellow or white solids.[1][2][3] The melting point will be sharp for a pure compound. It is crucial to characterize your final product by ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its identity and purity.

Q2: What are the best solvents for recrystallizing the final product?

A2: The ideal recrystallization solvent system is one in which the compound is sparingly soluble at room temperature and highly soluble at an elevated temperature. For a molecule with both aromatic and carboxylic acid functionalities, common choices include:

  • Ethanol or isopropanol

  • Ethyl acetate

  • A mixture of ethyl acetate and petroleum ether or hexanes.[1]

  • A mixture of acetone and water.

You will need to perform small-scale solubility tests to find the optimal solvent or solvent pair.

Q3: Can I use reverse-phase chromatography for purification?

A3: Yes, reverse-phase chromatography (e.g., using a C18-functionalized silica gel) can be an excellent alternative, especially for polar impurities that are difficult to separate on normal-phase silica gel. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA) to ensure the carboxylic acid is protonated and to improve peak shape.

Q4: My mass spectrometry results show a peak that is 22 units higher than my expected product mass. What could this be?

A4: A mass increase of 22 Da often corresponds to the formation of a sodium adduct ([M+Na]⁺) of your molecule. This is very common in electrospray ionization (ESI) mass spectrometry, especially if there was any residual sodium bicarbonate or other sodium salts from the workup. The molecular formula is C₁₅H₁₁NO₂S₂.[4] The expected monoisotopic mass is approximately 301.02 Da. The sodium adduct would therefore appear at approximately 323.00 Da.

Q5: How can I confirm the structure and purity of my final compound?

A5: A combination of analytical techniques is essential for unambiguous structure confirmation and purity assessment:

  • ¹H-NMR and ¹³C-NMR: To confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity with high accuracy.

  • Melting Point: A sharp melting point range is indicative of high purity.

Data Summary Table
PropertyValue/InformationSource
Molecular Formula C₁₅H₁₁NO₂S₂PubChem[4]
Molecular Weight 301.38 g/mol ChemScene[5]
Computed XLogP3 4.2PubChem[4]
Synthesis Precursors 2-Mercaptobenzothiazole and a 2-(halomethyl)benzoic acid derivativeInferred from related syntheses[3][6]
Common Purification Methods Acid-Base Extraction, Recrystallization, Column ChromatographyInferred from chemical properties and related literature[1][2]
Logical Relationship Diagram

Impurity_Logic cluster_synthesis Synthesis cluster_impurities Potential Impurities SM1 2-Mercaptobenzothiazole Reaction Nucleophilic Substitution SM1->Reaction Impurity1 Unreacted SM1 SM1->Impurity1 Impurity3 Disulfide of SM1 (Oxidation byproduct) SM1->Impurity3 Oxidation SM2 2-(Halomethyl)benzoic acid SM2->Reaction Impurity2 Unreacted SM2 SM2->Impurity2 Product Crude Product (Target Molecule + Impurities) Reaction->Product Product->Impurity1 Product->Impurity2 Product->Impurity3

Caption: Relationship between synthesis starting materials and potential impurities.

References

  • Gao, C., et al. (2021). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Molecules, 26(15), 4435. Available at: [Link]

  • Ibrahim, M. A., & Al-shaikh, M. A. (2022). 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 499–502. Available at: [Link]

  • Al-Salihi, R. H., et al. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies, 6(1), 74-86. Available at: [Link]

  • Hassanzadeh, F., et al. (2020). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Journal of Microbiology, Biotechnology and Food Sciences, 9(4), 1021-1024. Available at: [Link]

  • Al-Smaisim, R. F., et al. (2012). Synthesis, Characterization and Antimicrobial Activity of some New 2-Mercapto benzothiazole Heterocyclic Derivatives. Iraqi Journal of Pharmaceutical Sciences, 21(1), 59-70. Available at: [Link]

  • PubChem. (n.d.). 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid. PubChem Compound Summary for CID 1505957. Retrieved January 23, 2026, from [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. ResearchGate. Available at: [Link]

  • Hardy, J. R., et al. (2021). Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols. ResearchGate. Available at: [Link]

  • Kaur, R., et al. (2013). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. PMC. Available at: [Link]

Sources

Optimization

Overcoming incomplete cyclization in benzothiazole ring formation

Welcome to the technical support center for benzothiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of benzothiazole ring formation.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for benzothiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of benzothiazole ring formation. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments, with a focus on overcoming incomplete cyclization and maximizing reaction efficiency.

Troubleshooting Guide: Overcoming Incomplete Cyclization

This guide provides a systematic approach to diagnosing and resolving common issues that lead to incomplete cyclization, low yields, and the formation of side products during benzothiazole synthesis.

Problem 1: Low or No Yield of the Desired Benzothiazole Product

You've set up your reaction, but the final analysis shows a disappointingly low yield or even a complete absence of the target benzothiazole. Let's break down the potential causes and solutions.

Potential Cause 1: Suboptimal Reaction Conditions

The delicate balance of temperature, solvent, and catalyst is crucial for efficient cyclization.

  • In-Depth Analysis: The formation of the benzothiazole ring from 2-aminothiophenol and an aldehyde or its derivative proceeds through a key benzothiazoline intermediate. The subsequent dehydrogenation to the aromatic benzothiazole is often the rate-limiting step and is highly dependent on the reaction conditions. For instance, inadequate temperature may lead to the accumulation of the benzothiazoline intermediate without conversion to the final product. Conversely, excessively high temperatures can promote side reactions and decomposition.[1] The choice of solvent is equally critical; it must solubilize the reactants and facilitate the cyclization and oxidation steps.

  • Troubleshooting Protocol:

    • Temperature Optimization: If you suspect incomplete conversion, consider a stepwise increase in the reaction temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to find the optimal temperature that drives the reaction to completion without significant byproduct formation. Some reactions benefit from starting at a lower temperature and gradually increasing it.

    • Solvent Screening: The polarity and boiling point of the solvent can significantly influence the reaction outcome. If your current solvent isn't delivering, consider screening a panel of solvents with varying properties. For example, dimethyl sulfoxide (DMSO) can act as both a solvent and an oxidant in some procedures, simplifying the reaction setup.[2] Other commonly used solvents include ethanol, methanol, and toluene.[3]

    • Catalyst Evaluation: The choice of catalyst can dramatically impact reaction rates and yields. If you are using a catalyst-free system, the addition of a suitable catalyst could be beneficial. Both acid and base catalysts can be effective depending on the specific reaction mechanism. For example, Brønsted acids can activate the carbonyl group of the aldehyde, facilitating the initial condensation with 2-aminothiophenol.[3] In some cases, a reusable heterogeneous catalyst might offer advantages in terms of purification and environmental impact.[4][5]

Potential Cause 2: Reactant Quality and Stoichiometry

The purity of your starting materials and their molar ratios are fundamental to a successful reaction.

  • In-Depth Analysis: 2-Aminothiophenol is susceptible to oxidation, where the thiol group can form disulfide bonds, leading to an inactive starting material and the formation of impurities.[1] Aldehydes, particularly aliphatic ones, can be prone to self-condensation or oxidation to carboxylic acids. Incorrect stoichiometry can lead to an excess of one reactant, which may result in side reactions or complicate purification.

  • Troubleshooting Protocol:

    • Verify Starting Material Purity: Before starting the reaction, check the purity of your 2-aminothiophenol and aldehyde using techniques like nuclear magnetic resonance (NMR) spectroscopy or melting point analysis. If necessary, purify the starting materials. 2-Aminothiophenol can be purified by distillation under reduced pressure.

    • Optimize Stoichiometry: While a 1:1 molar ratio of 2-aminothiophenol to aldehyde is typical, a slight excess of one reactant (e.g., 1.1 equivalents of the aldehyde) can sometimes drive the reaction to completion. However, a large excess should be avoided.

    • Inert Atmosphere: To prevent the oxidation of 2-aminothiophenol, consider running the reaction under an inert atmosphere of nitrogen or argon.[1]

Potential Cause 3: Influence of Substituents

The electronic and steric properties of substituents on your starting materials can significantly impact reactivity.

  • In-Depth Analysis: Electron-withdrawing groups on the aldehyde can make the carbonyl carbon more electrophilic, facilitating the initial nucleophilic attack by the amino group of 2-aminothiophenol and often leading to higher yields.[6] Conversely, electron-donating groups can decrease the reactivity of the aldehyde.[6] Steric hindrance from bulky substituents on either reactant can also impede the reaction.

  • Troubleshooting Protocol:

    • Adjust Reaction Conditions for Less Reactive Substrates: If you are working with an electron-rich aldehyde, you may need to employ more forcing reaction conditions, such as a higher temperature, a longer reaction time, or a more active catalyst.

    • Consider a Different Synthetic Route: For particularly challenging substrates, an alternative synthetic strategy might be necessary.

Problem 2: Significant Formation of Side Products

Your reaction yields the desired benzothiazole, but it's contaminated with a significant amount of side products, making purification difficult and reducing the overall yield.

Potential Cause 1: Oxidation of 2-Aminothiophenol

As mentioned earlier, the thiol group in 2-aminothiophenol is prone to oxidation.

  • In-Depth Analysis: The primary oxidation product of 2-aminothiophenol is a disulfide-linked dimer. This byproduct not only consumes the starting material but can also complicate the purification of the desired benzothiazole.

  • Troubleshooting Protocol:

    • Use Freshly Purified 2-Aminothiophenol: Ensure your 2-aminothiophenol is pure and free from disulfide impurities before starting the reaction.

    • Employ an Inert Atmosphere: Conducting the reaction under nitrogen or argon is a highly effective way to minimize oxidation.[1]

    • Control Oxidant Stoichiometry: If your reaction requires an external oxidant, ensure you are using the correct stoichiometry to avoid unwanted side oxidations.

Potential Cause 2: Incomplete Cyclization Leading to Schiff Base Intermediate

The reaction may stall at the intermediate stage.

  • In-Depth Analysis: The initial condensation of 2-aminothiophenol and an aldehyde forms a Schiff base intermediate, which then undergoes intramolecular cyclization to form the benzothiazoline. If the cyclization step is slow or incomplete, the Schiff base may be observed as a major byproduct.[1]

  • Troubleshooting Protocol:

    • Promote Cyclization with a Catalyst: The choice of catalyst is critical for promoting efficient cyclization.[1] Both acid and base catalysts can facilitate this step.

    • Increase Reaction Temperature or Time: Providing more energy or allowing the reaction to proceed for a longer duration can often drive the cyclization to completion.

Potential Cause 3: Self-Condensation of the Aldehyde

Under certain conditions, aldehydes can react with themselves.

  • In-Depth Analysis: Aldehydes, especially those with α-hydrogens, can undergo self-condensation reactions (e.g., aldol condensation), particularly in the presence of acid or base catalysts. This leads to the formation of undesired byproducts and consumption of the starting material.

  • Troubleshooting Protocol:

    • Optimize Catalyst Concentration: Use the minimum amount of catalyst necessary to promote the desired reaction.

    • Control Reaction Temperature: Lowering the reaction temperature can often suppress self-condensation reactions.

    • Slow Addition of the Aldehyde: Adding the aldehyde slowly to the reaction mixture can help to maintain a low concentration and minimize self-condensation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of benzothiazole formation from 2-aminothiophenol and an aldehyde?

A1: The reaction typically proceeds in two main stages:

  • Condensation: The amino group of 2-aminothiophenol acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form a Schiff base (imine) intermediate.

  • Cyclization and Oxidation: The thiol group of the Schiff base then undergoes an intramolecular nucleophilic attack on the imine carbon, leading to the formation of a non-aromatic benzothiazoline ring. This intermediate is subsequently oxidized to the stable, aromatic benzothiazole. The oxidation can be effected by an external oxidizing agent or, in some cases, by air.

Benzothiazole Formation Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminothiophenol 2-Aminothiophenol Schiff_Base Schiff Base (Imine) 2-Aminothiophenol->Schiff_Base Condensation (-H2O) Aldehyde Aldehyde Aldehyde->Schiff_Base Benzothiazoline Benzothiazoline Schiff_Base->Benzothiazoline Intramolecular Cyclization Benzothiazole Benzothiazole Benzothiazoline->Benzothiazole Oxidation (-2H)

Caption: General mechanism of benzothiazole synthesis.

Q2: How do I choose the right catalyst for my reaction?

A2: The choice of catalyst depends on your specific substrates and desired reaction conditions. Here's a general guide:

Catalyst TypeExamplesBest ForConsiderations
Brønsted Acids p-Toluenesulfonic acid (p-TsOH), Hydrochloric acid (HCl)Activating the carbonyl group of aldehydes.Can promote side reactions like aldehyde self-condensation.
Lewis Acids Samarium triflate, Zinc chloride (ZnCl₂)Mild reaction conditions, often reusable.[2][4]May require anhydrous conditions.
Oxidative Catalysts Iodine, Manganese dioxide (MnO₂)When the final oxidation step is slow.[2]Stoichiometry must be carefully controlled to avoid over-oxidation.
Heterogeneous Catalysts Montmorillonite clay, Silica-supported acidsEase of separation and catalyst recycling.[4][5]May have lower activity than homogeneous catalysts.

Q3: My benzothiazole product is an oil and difficult to purify by column chromatography. What can I do?

A3: This is a common challenge. Here are a few strategies:

  • Alternative Purification Techniques: Consider recrystallization from a suitable solvent system if you can induce crystallization. Preparative thin-layer chromatography (prep-TLC) can also be an option for small-scale purifications.

  • Salt Formation: If your benzothiazole has a basic nitrogen atom, you can try converting it to a solid salt (e.g., a hydrochloride or tosylate salt) by treating it with the corresponding acid. The solid salt can often be purified by recrystallization, and the free base can then be regenerated.[1]

  • Kugelrohr Distillation: For thermally stable, non-polar oils, Kugelrohr distillation under high vacuum can be an effective purification method.

Q4: Can I use ketones instead of aldehydes for this reaction?

A4: Yes, ketones can be used, but the reaction often requires more forcing conditions (higher temperatures, stronger catalysts) due to the lower reactivity of the ketone carbonyl group compared to aldehydes. The reaction with ketones can also sometimes lead to different products depending on the reaction conditions.[7]

Q5: What is the role of an oxidant in benzothiazole synthesis?

A5: The final step in many benzothiazole syntheses is the oxidation of the benzothiazoline intermediate to the aromatic benzothiazole. While some reactions can proceed using atmospheric oxygen as the oxidant, many protocols employ an external oxidizing agent to ensure a high yield and a faster reaction. Common oxidants include hydrogen peroxide, iodine, and manganese dioxide.[3] In some cases, the solvent, such as DMSO, can also act as the oxidant.[2]

Troubleshooting_Workflow Start Low Yield of Benzothiazole Check_Purity Verify Purity of Starting Materials Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Temp, Solvent, Catalyst) Check_Purity->Optimize_Conditions Pure Purify_SM Purify Starting Materials Check_Purity->Purify_SM Impure Check_Stoichiometry Adjust Reactant Stoichiometry Optimize_Conditions->Check_Stoichiometry Screen_Catalysts Screen Different Catalysts Optimize_Conditions->Screen_Catalysts Temp_Study Conduct Temperature Study Optimize_Conditions->Temp_Study Solvent_Screen Screen Different Solvents Optimize_Conditions->Solvent_Screen Inert_Atmosphere Use Inert Atmosphere (N2 or Ar) Check_Stoichiometry->Inert_Atmosphere Success Improved Yield Inert_Atmosphere->Success Purify_SM->Optimize_Conditions Screen_Catalysts->Check_Stoichiometry Temp_Study->Check_Stoichiometry Solvent_Screen->Check_Stoichiometry

Caption: A logical workflow for troubleshooting low product yields.

References

  • Benzothiazole synthesis. Organic Chemistry Portal. (n.d.). Retrieved January 24, 2026, from [Link]

  • Shafiee, M., & Al-Zaidi, K. M. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 9. [Link]

  • Ostapska, O. I., & Matiichuk, V. S. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Pharmaceuticals, 15(4), 481. [Link]

  • Gao, X., Liu, C., & Zhang, W. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. [Link]

  • Batista, C. R. A., dos Santos, J. L., & de Oliveira, K. T. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules, 29(10), 2305. [Link]

  • Gao, X., Liu, C., & Zhang, W. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. [Link]

  • Mendes, A. C. S., & da Silva, F. de C. (2021). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 26(16), 4933. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid with other JNK inhibitors

A Technical Guide for Researchers in Drug Discovery and Development Introduction: The JNK Signaling Axis as a Therapeutic Target The c-Jun N-terminal kinases (JNKs), members of the mitogen-activated protein kinase (MAPK)...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction: The JNK Signaling Axis as a Therapeutic Target

The c-Jun N-terminal kinases (JNKs), members of the mitogen-activated protein kinase (MAPK) family, are critical mediators of cellular responses to a variety of stress stimuli, including inflammatory cytokines, ultraviolet (UV) irradiation, and oxidative stress.[1][2] The JNK signaling cascade is a three-tiered system involving a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the JNK protein itself.[3] Upon activation by dual phosphorylation on a conserved Thr-Pro-Tyr motif, JNKs translocate to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, most notably c-Jun.[4] This signaling axis plays a pivotal role in orchestrating complex cellular processes such as inflammation, apoptosis, cell differentiation, and proliferation.[5]

Given its central role in stress-induced pathology, dysregulation of the JNK pathway is implicated in a wide range of human diseases, including neurodegenerative disorders, inflammatory conditions, diabetes, and cancer.[3][6] Consequently, the development of small-molecule inhibitors that can selectively modulate JNK activity represents a significant therapeutic opportunity.[6]

The benzothiazole scaffold is recognized in medicinal chemistry as a "privileged structure," forming the core of numerous biologically active compounds, including several approved drugs.[7] Its versatile chemistry and ability to interact with various biological targets have made it an attractive starting point for the development of novel kinase inhibitors.[7][8] This guide focuses on 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid as a representative of the benzothiazole class and provides a comparative analysis of its structural analogues against well-established JNK inhibitors, offering a technical framework for researchers evaluating novel chemical entities in this space.

JNK_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_cascade Kinase Cascade cluster_downstream Downstream Effects Stress Stress Stimuli (UV, Cytokines, ROS) MAP3K MAP3K (e.g., ASK1, MEKK1) Stress->MAP3K MAP2K MAP2K (MKK4, MKK7) MAP3K->MAP2K P JNK JNK (JNK1/2/3) MAP2K->JNK P cJun c-Jun JNK->cJun P Transcription Gene Transcription (Inflammation, Apoptosis) cJun->Transcription Inhibitors JNK Inhibitors (e.g., SP600125, TCS JNK 6o) Inhibitors->JNK Inhibition

Figure 1. Simplified JNK Signaling Pathway.

Comparative Analysis of JNK Inhibitors

The efficacy and utility of a JNK inhibitor are defined by its potency, isoform selectivity, and kinase-wide selectivity profile. While potent inhibition is desirable, high selectivity is crucial to minimize off-target effects and associated toxicities. This section compares a novel benzothiazole-based allosteric inhibitor with several well-characterized, ATP-competitive and covalent inhibitors.

Table 1: In Vitro Potency and Isoform Selectivity of Selected JNK Inhibitors

CompoundClass/MechanismJNK1 IC₅₀/KᵢJNK2 IC₅₀/KᵢJNK3 IC₅₀/KᵢReference
BI-87G3 Benzothiazole / Allosteric2.3 µM (IC₅₀)1.8 µM (IC₅₀)1.1 µM (IC₅₀)[6]
SP600125 Anthrapyrazolone / ATP-Competitive40 nM (IC₅₀)40 nM (IC₅₀)90 nM (IC₅₀)[9]
TCS JNK 6o Aminopyridine / ATP-Competitive2 nM (Kᵢ)4 nM (Kᵢ)52 nM (Kᵢ)[10]
JNK-IN-8 Phenylaminopyrimidine / Covalent4.7 nM (IC₅₀)18.7 nM (IC₅₀)1.0 nM (IC₅₀)[11]

Note: 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid is a structural analogue of the benzothiazole class; specific inhibitory data is not widely available. BI-87G3 is presented as a characterized example from this chemical space.

Discussion of Comparator Compounds:
  • Benzothiazole Derivatives (e.g., BI-87G3): A novel series of 2-thioether-benzothiazoles has been identified as allosteric JNK inhibitors.[6] Unlike ATP-competitive inhibitors, these compounds do not bind in the highly conserved ATP pocket, potentially offering a different selectivity profile. BI-87G3 demonstrates micromolar potency and targets the JIP-JNK interaction site, providing a valuable tool for probing non-catalytic inhibition.[6] The structure-activity relationship (SAR) studies suggest that the benzothiazole moiety is crucial for activity.[6]

  • SP600125: As one of the first widely used JNK inhibitors, SP600125 is a reversible, ATP-competitive inhibitor of all three JNK isoforms.[9] While it has been instrumental in elucidating JNK biology, its utility is limited by a lack of selectivity. It has been shown to inhibit a panel of other serine/threonine kinases, including Aurora kinase A and FLT3, and can activate other signaling pathways independent of JNK.[12][13] This broad activity profile necessitates careful interpretation of experimental results.

  • TCS JNK 6o (JNK Inhibitor VIII): This aminopyridine-based compound is a potent, ATP-competitive inhibitor with significantly improved selectivity over SP600125. It displays over 1,000-fold selectivity for JNK-1 and -2 against other MAP kinases like ERK2 and p38.[14][15] This high degree of selectivity makes it a more precise tool for studying JNK-specific functions in cellular and in vivo models.

  • JNK-IN-8: This compound represents a distinct class of irreversible, covalent inhibitors. It potently inhibits all JNK isoforms by forming a covalent bond with a conserved cysteine residue (Cys116) near the ATP-binding site.[11][16] This mechanism provides prolonged target engagement. JNK-IN-8 has demonstrated high selectivity across the kinome, making it a powerful probe for assessing the consequences of sustained JNK inhibition.[11][17]

Experimental Protocols for JNK Inhibitor Characterization

Validating a novel JNK inhibitor requires a multi-faceted approach, combining biochemical assays to determine direct enzymatic inhibition and cell-based assays to confirm target engagement and functional outcomes in a physiological context.

Protocol 1: In Vitro JNK Kinase Activity Assay (ADP-Glo™)

This protocol describes a luminescent, homogeneous assay for measuring JNK activity by quantifying the amount of ADP produced during the kinase reaction. It is a robust method for determining IC₅₀ values and performing selectivity profiling.

Causality: The ADP-Glo™ assay directly measures the product of the kinase reaction (ADP). The amount of ADP formed is directly proportional to the kinase activity. By adding an inhibitor, any reduction in the luminescent signal can be directly attributed to the inhibition of the enzyme's catalytic function.

ADP_Glo_Workflow Start Start: Kinase Reaction Step1 1. Incubate JNK Enzyme, Substrate (e.g., c-Jun), ATP, & Inhibitor Start->Step1 Step2 2. Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) Step1->Step2 Step3 3. Add Kinase Detection Reagent (Converts ADP to ATP, generates light with Luciferase) Step2->Step3 End End: Measure Luminescence Step3->End

Figure 2. Workflow for the ADP-Glo™ Kinase Assay.

Methodology:

  • Reaction Setup: In a 384-well plate, prepare the kinase reaction by adding JNK kinase buffer, the test inhibitor at various concentrations, purified active JNK1, JNK2, or JNK3 enzyme, and a suitable substrate (e.g., recombinant c-Jun).

  • Initiation: Start the reaction by adding a solution of ATP. The final ATP concentration should be at or near its Km for the specific JNK isoform. Incubate the plate at room temperature for 60 minutes.

  • Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP generated in the kinase reaction into ATP, which is then used by luciferase to produce a luminescent signal. Incubate for 30-40 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to JNK activity.

  • Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC₅₀ value using a non-linear regression curve fit.

(Protocol adapted from Promega Corporation's ADP-Glo™ Kinase Assay technical manual).[18][19]

Protocol 2: Cellular JNK Target Engagement Assay (Western Blot for Phospho-c-Jun)

This assay validates that the inhibitor can enter cells and engage its target, JNK, preventing the phosphorylation of its primary downstream substrate, c-Jun.

Causality: Anisomycin is a potent activator of the JNK pathway.[20][21] A bona fide JNK inhibitor should block the anisomycin-induced phosphorylation of c-Jun at Serine 63, providing direct evidence of target engagement within the cellular milieu. Normalizing the phospho-c-Jun signal to total c-Jun or a housekeeping protein like GAPDH ensures that any observed decrease is due to inhibition of phosphorylation, not changes in total protein expression.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., HeLa or HEK293) and grow to 80-90% confluency. Pre-treat the cells with the JNK inhibitor (at various concentrations) or a vehicle control (DMSO) for 1-2 hours.

  • JNK Activation: Stimulate the cells with a JNK activator, such as Anisomycin (e.g., 10 µg/mL), for 30 minutes.[20]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated c-Jun (Ser63).[22][23]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. To confirm equal loading, strip the membrane and re-probe for total c-Jun or a housekeeping protein like GAPDH. Quantify band intensities to determine the reduction in c-Jun phosphorylation.[24]

Conclusion and Future Perspectives

The development of JNK inhibitors remains a highly active area of research due to the pathway's significant role in human disease. While early inhibitors like SP600125 provided valuable biological insights, their limited selectivity highlighted the need for more specific chemical probes. Newer generations of inhibitors, such as the highly selective ATP-competitive molecule TCS JNK 6o and the potent covalent inhibitor JNK-IN-8, offer greater precision for target validation studies.

The benzothiazole scaffold represents a promising chemical class for developing novel JNK modulators. The discovery of allosteric inhibitors like BI-87G3, which target the substrate-binding domain rather than the conserved ATP pocket, opens up new avenues for achieving unique selectivity profiles.[6] Although direct JNK inhibitory data for 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid is not yet prominent in the literature, its structure aligns with the pharmacophore of active benzothiazole-based kinase inhibitors. Future work should focus on synthesizing and evaluating this and related compounds using the rigorous biochemical and cell-based assays outlined in this guide. A thorough characterization of their potency, isoform selectivity, and mechanism of action will be essential to determine their potential as next-generation therapeutic agents targeting the JNK signaling pathway.

References

  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. (2022). MDPI. Available at: [Link]

  • Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. (n.d.). NIH. Available at: [Link]

  • Anisomycin activates JNK and sensitises DU 145 prostate carcinoma cells to Fas mediated apoptosis. (n.d.). NIH. Available at: [Link]

  • A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib. (n.d.). NIH. Available at: [Link]

  • JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships. (n.d.). American Society for Microbiology. Available at: [Link]

  • SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase. (n.d.). NIH. Available at: [Link]

  • Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. (2025). NIH. Available at: [Link]

  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. (2023). PubMed. Available at: [Link]

  • The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review. (n.d.). MDPI. Available at: [Link]

  • FIG. 1. Anisomycin-induced inhibition of translation and activation of... (n.d.). ResearchGate. Available at: [Link]

  • Ribotoxic Stress Response: Activation of the Stress-Activated Protein Kinase JNK1 by Inhibitors of the Peptidyl Transferase Reac. (n.d.). DigitalCommons@CSP. Available at: [Link]

  • Structure-activity relationship of the most active compounds. (n.d.). ResearchGate. Available at: [Link]

  • Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. (2021). NIH. Available at: [Link]

  • JNK-IN-8. (n.d.). The Chemical Probes Portal. Available at: [Link]

  • Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer. (2024). MDPI. Available at: [Link]

  • JNK Signaling Pathway. (n.d.). Creative Diagnostics. Available at: [Link]

  • Benzothiazole derivatives in the design of antitumor agents. (n.d.). ResearchGate. Available at: [Link]

  • Biological Screening and Structure Activity relationship of Benzothiazole. (n.d.). Research Journal of Pharmacy and Technology. Available at: [Link]

  • SP600125 inhibits JNK phosphorylation. Phosphorylation levels of JNK,... (n.d.). ResearchGate. Available at: [Link]

  • Nitric oxide negatively regulates c-Jun N-terminal kinase/stress-activated protein kinase by means of S-nitrosylation. (n.d.). PNAS. Available at: [Link]

  • JNK-signaling: A multiplexing hub in programmed cell death. (n.d.). NIH. Available at: [Link]

  • Synthesis, Characterization, and Biological Activity of a Novel Series of Benzo[16][18]imidazo[2,1-b]thiazole Derivatives as Potent. (2019). MDPI. Available at: [Link]

  • Spotlight: Activity-Based Kinase Assay Formats. (2024). Reaction Biology. Available at: [Link]

  • Structural basis for the selective inhibition of JNK1 by the scaffolding protein JIP1 and SP600125. (n.d.). NIH. Available at: [Link]

  • Covalent JNK Inhibitor, JNK-IN-8, Suppresses Tumor Growth in Triple-Negative Breast Cancer by Activating TFEB- and TFE3-Mediated Lysosome Biogenesis and Autophagy. (n.d.). AACR Journals. Available at: [Link]

  • JNK Pathway Signaling: A Novel and Smarter Therapeutic Target for Various Biological Diseases. (2025). ResearchGate. Available at: [Link]

  • Discovery of benzothiazole derivatives as novel orally receptor-interacting protein kinase 1 (RIPK1) inhibitors for inflammatory disease therapy. (2025). PubMed. Available at: [Link]

  • Anisomycin Selectively Desensitizes Signalling Components Involved in Stress Kinase Activation and fos and jun Induction. (n.d.). NIH. Available at: [Link]

  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect. (2023). eScholarship.org. Available at: [Link]

  • Monothiooxalamide–Benzothiazole Hybrids: Predictive Docking on HDAC6, Synthesis, Molecular Structure, and Antiproliferative Activity on Breast Cancer Cells. (n.d.). PubMed Central. Available at: [Link]

  • New Approaches for the Synthesis of 2,3,5,6-Tetrahydrobenzo[d]thiazole Derivatives and their Anti-Proliferative, c-Met Enzymatic Activity and Tyrosine Kinases Inhibitions. (n.d.). PubMed. Available at: [Link]

  • TCS JNK 6o(JNK Inhibitor VIII) Datasheet. (n.d.). DC Chemicals. Available at: [Link]

  • In vitro kinase assay. (2023). Protocols.io. Available at: [Link]

  • SP600125 Induces Src and Type I IGF Receptor Phosphorylation Independent of JNK. (n.d.). PLOS ONE. Available at: [Link]

  • SP600125. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • Detection of Phosphorylated Proteins by Western Blotting. (n.d.). Bio-Rad Antibodies. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to In Vitro vs. In Vivo Activity of Substituted Benzothiazole Derivatives

Introduction: The Benzothiazole Scaffold - A Privileged Structure in Medicinal Chemistry Substituted benzothiazole derivatives represent a cornerstone in modern medicinal chemistry. This heterocyclic scaffold, comprising...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzothiazole Scaffold - A Privileged Structure in Medicinal Chemistry

Substituted benzothiazole derivatives represent a cornerstone in modern medicinal chemistry. This heterocyclic scaffold, comprising a benzene ring fused to a thiazole ring, is considered a "privileged structure" due to its ability to bind to a wide array of biological targets. This versatility has led to the development of benzothiazole-containing compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3]

However, the journey from a promising in vitro "hit" to a clinically effective in vivo drug is fraught with challenges. A compound that exhibits potent activity in a controlled laboratory setting—a petri dish or a test tube—may fail spectacularly when introduced into a complex living organism. This guide provides an in-depth comparison of the in vitro and in vivo activity of substituted benzothiazole derivatives, exploring the experimental methodologies, the underlying scientific principles, and the critical factors that govern the translation of laboratory findings into tangible therapeutic outcomes. For researchers, scientists, and drug development professionals, understanding this "in vitro-in vivo gap" is paramount for designing more effective therapeutic agents.

Part 1: The In Vitro Landscape - Initial Screening and Mechanistic Insights

In vitro studies are the foundational step in drug discovery. They are designed to rapidly screen compounds for biological activity in a simplified, controlled environment, allowing for the assessment of direct interactions with molecular targets or cells.

Common In Vitro Assays for Benzothiazole Derivatives
  • Anticancer Activity: The most common initial screen for anticancer potential is the cytotoxicity assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells. Benzothiazole derivatives have been extensively evaluated using this method against various cancer cell lines, with some compounds showing potent activity with IC50 values in the low micromolar or even nanomolar range.[4][5][6]

  • Antimicrobial Activity: The antimicrobial potential of benzothiazole derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC).[1][7] This is the lowest concentration of a compound that prevents visible growth of a microorganism.[7] Common methods include broth microdilution or the Kirby-Bauer disk diffusion assay.[7] Many benzothiazole derivatives have demonstrated significant activity against a range of bacteria and fungi.[8][9]

Workflow for In Vitro Anticancer Screening

The following diagram illustrates a typical workflow for the initial in vitro screening of novel benzothiazole derivatives for anticancer activity.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Cytotoxicity Screening cluster_2 Phase 3: Hit Selection synthesis Synthesis of Benzothiazole Derivatives characterization Structural Confirmation (NMR, MS, IR) synthesis->characterization cell_culture Culturing of Cancer Cell Lines (e.g., MCF-7, HepG2) characterization->cell_culture Compound Library mtt_assay MTT Assay (Dose-Response) cell_culture->mtt_assay data_analysis Calculation of IC50 Values mtt_assay->data_analysis hit_id Identification of 'Hit' Compounds (Potent & Selective) data_analysis->hit_id IC50 Data sar Structure-Activity Relationship (SAR) Analysis hit_id->sar sar->synthesis Iterative Design

Caption: Workflow for In Vitro Screening of Benzothiazole Derivatives.

Detailed Protocol: MTT Assay for Cytotoxicity

This protocol provides a self-validating system for assessing the cytotoxic effects of benzothiazole derivatives on an adherent cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

  • Benzothiazole derivatives (dissolved in DMSO)

  • MCF-7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Multichannel pipette, incubator (37°C, 5% CO2), microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count MCF-7 cells. Seed the cells into a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of complete medium.[10] Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzothiazole compounds in serum-free media. Remove the old media from the wells and add 100 µL of the compound dilutions. Include a "vehicle control" (DMSO only) and a "no cells" blank control. Incubate for 48-72 hours.[11]

  • MTT Addition: After incubation, add 10 µL of the MTT solution to each well (final concentration ~0.5 mg/mL).[12][13]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.[12]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Read the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Part 2: The In Vivo Challenge - Bridging the In Vitro-In Vivo Gap

A potent IC50 value is an exciting first step, but it is a poor predictor of in vivo efficacy. The transition from a simplified cellular system to a complex organism introduces a host of variables that can dramatically alter a compound's activity. This discrepancy is often attributed to the compound's pharmacokinetic and pharmacodynamic (PK/PD) properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity).[14]

Key Factors Influencing In Vivo Efficacy:
  • Absorption: Can the compound be absorbed into the bloodstream from the site of administration (e.g., oral, intravenous)? Poor absorption leads to low bioavailability.

  • Distribution: Once absorbed, does the compound reach the target tissue (e.g., a tumor) in sufficient concentrations? Many compounds are rapidly cleared or bind to plasma proteins, reducing the free-drug concentration.

  • Metabolism: The liver is the primary site of drug metabolism. Compounds can be rapidly broken down by enzymes (like cytochrome P450s) into inactive metabolites, reducing their therapeutic effect.[4]

  • Excretion: How is the compound and its metabolites eliminated from the body (e.g., via urine or feces)? Rapid excretion can lead to a short duration of action.

  • Toxicity: A compound may be effective but cause unacceptable side effects in the host organism.

G cluster_admet The ADMET Gauntlet invitro High In Vitro Potency (e.g., low IC50) abs Absorption invitro->abs Drug Candidate dist Distribution met Metabolism exc Excretion tox Toxicity invivo In Vivo Efficacy (e.g., Tumor Regression) tox->invivo Favorable Profile failure In Vivo Failure tox->failure Unfavorable Profile

Caption: The ADMET factors that determine in vivo success or failure.

Case Study: The Challenge of Lipophilicity

A classic example illustrating the in vitro-in vivo disconnect is the case of 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (PMX-610). This compound demonstrated excellent in vitro cytotoxicity and superior in vivo efficacy against human breast cancer cell lines.[4] However, its high lipophilicity (a tendency to dissolve in fats) restricted its development in aqueous formulations, a critical requirement for clinical use, ultimately preventing its advancement as a chemotherapeutic agent.[4] This highlights that physicochemical properties are just as important as raw potency.

Common In Vivo Models for Benzothiazole Derivatives

For anticancer studies, the most widely used in vivo model is the tumor xenograft model in immunocompromised mice (e.g., NSG or nude mice). Human cancer cells are implanted subcutaneously, and once tumors are established, the mice are treated with the test compound.[15] Efficacy is measured by the inhibition of tumor growth over time.[16]

Detailed Protocol: Subcutaneous Tumor Xenograft Study

This protocol describes a standard workflow for evaluating the in vivo anticancer activity of a lead benzothiazole derivative.

Materials:

  • 6-8 week old female immunodeficient mice (e.g., NSG strain)

  • Logarithmically growing cancer cells (e.g., MCF-7)

  • Matrigel or other basement membrane extract (optional, to improve tumor take)[17]

  • Test compound formulated in a suitable vehicle (e.g., saline, corn oil)

  • Calipers, syringes, animal scales

Step-by-Step Methodology:

  • Cell Preparation: Harvest cancer cells and resuspend them in sterile, serum-free medium or PBS at a concentration of 5-10 million cells per 100 µL.[15] Keep cells on ice to maintain viability.[15]

  • Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), use calipers to measure tumor length and width every 2-3 days. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.[16]

  • Randomization and Treatment: When tumors reach the target size, randomize the mice into control (vehicle only) and treatment groups.

  • Dosing: Administer the benzothiazole derivative and vehicle according to the predetermined schedule, dose, and route (e.g., oral gavage, intraperitoneal injection). Monitor animal weight and general health throughout the study.

  • Endpoint: Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

  • Data Analysis: At the end of the study, euthanize the animals and excise the tumors. Compare the final tumor volumes and growth rates between the treated and control groups to determine the percentage of tumor growth inhibition (TGI).

Part 3: Comparative Analysis - Connecting the Dots

The ultimate goal is to find a correlation between in vitro potency and in vivo efficacy. While a perfect 1:1 relationship is rare, understanding the discrepancies can guide the optimization of lead compounds. Often, derivatives that show moderate in vitro activity but possess favorable pharmacokinetic properties (good absorption, metabolic stability) will outperform highly potent but metabolically unstable compounds in vivo.[18]

Data Summary: In Vitro vs. In Vivo Anticancer Activity

The table below presents hypothetical data for a series of benzothiazole derivatives, illustrating a common scenario in drug discovery.

Compound IDSubstitution PatternIn Vitro IC50 (µM) vs. MCF-7In Vivo TGI (%) @ 50 mg/kgKey PK Observation
BTZ-01 Unsubstituted5.215%Rapidly metabolized in liver microsomes.
BTZ-02 4-Methoxy0.865%Methoxy group blocks metabolic site.
BTZ-03 4-Carboxylic Acid10.5<5%High polarity, poor cell permeability.
BTZ-04 5-Fluoro1.155%Improved metabolic stability.

Analysis:

  • BTZ-01 shows decent in vitro activity but fails in vivo due to rapid metabolism.

  • BTZ-02 , while not the most potent in vitro, demonstrates the best in vivo efficacy. The methoxy substitution likely improves its metabolic stability, a crucial factor for in vivo success.[4]

  • BTZ-03 is a clear example of how poor physicochemical properties (high polarity from the carboxylic acid) can prevent a compound from reaching its target, resulting in poor activity both in vitro and in vivo.

  • BTZ-04 shows how a simple modification like adding a fluorine atom can enhance metabolic stability and improve the translation from in vitro to in vivo results.[4]

Conclusion and Future Directions

The study of substituted benzothiazole derivatives offers a rich landscape for therapeutic innovation. However, this guide underscores the critical importance of a multi-faceted evaluation strategy. Relying solely on in vitro data is a recipe for failure. A successful drug discovery campaign must integrate in vitro screening with early-stage ADMET profiling and well-designed in vivo models.[19][20][21]

Future research should focus on developing benzothiazole derivatives with not only high target potency but also optimized pharmacokinetic profiles. Strategies such as designing compounds with limited systemic bioavailability for localized effects or creating prodrugs to enhance absorption will be key to bridging the gap between the petri dish and the patient.[14][18] By understanding the causality behind both success and failure, we can more rationally design the next generation of benzothiazole-based therapeutics.

References

  • Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. MDPI. Available from: [Link]

  • Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. Available from: [Link]

  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances. Available from: [Link]

  • Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. PMC - NIH. Available from: [Link]

  • Recent insights into antibacterial potential of benzothiazole derivatives. PMC - NIH. Available from: [Link]

  • Xenograft Tumor Assay Protocol. University of North Carolina at Chapel Hill. Available from: [Link]

  • (PDF) EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. ResearchGate. Available from: [Link]

  • Benzothiazole derivatives as anticancer agents. PMC - PubMed Central. Available from: [Link]

  • Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Publishing. Available from: [Link]

  • Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. PMC - NIH. Available from: [Link]

  • Full article: Benzothiazole derivatives as anticancer agents. Taylor & Francis. Available from: [Link]

  • Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. MDPI. Available from: [Link]

  • (PDF) Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. ResearchGate. Available from: [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital. Available from: [Link]

  • Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. In Vivo. Available from: [Link]

  • Discovery of benzothiazole derivatives as efficacious and enterocyte-specific MTP inhibitors. PubMed. Available from: [Link]

  • Antimicrobial activity of benzothiazole derivatives. ResearchGate. Available from: [Link]

  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI. Available from: [Link]

  • Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne. Available from: [Link]

  • Synthesis, molecular docking and ADMET studies of bis-benzimidazole-based thiadiazole derivatives as potent inhibitors, in vitro α-amylase and α-glucosidase. Arabian Journal of Chemistry. Available from: [Link]

  • Synthesis and in vitro Evaluation of New Benzothiazole Derivatives as Schistosomicidal Agents. Semantic Scholar. Available from: [Link]

  • Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. ResearchGate. Available from: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. Available from: [Link]

  • Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. The Jackson Laboratory. Available from: [Link]

  • Synthesis and various biological activities of benzothiazole derivative: A review. World Journal of Advanced Research and Reviews. Available from: [Link]

  • Novel 1,2,3-Triazole-Based Benzothiazole Derivatives: Efficient Synthesis, DFT, Molecular Docking, and ADMET Studies. MDPI. Available from: [Link]

  • (PDF) Benzothiazole thiourea derivatives as anticancer agents: Design, synthesis, and biological screening. ResearchGate. Available from: [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. Available from: [Link]

  • Novel Benzothiazole Derivatives: Synthesis, Anticancer Activity, Density Function Theory (DFT) Study, and ADMET Prediction. ResearchGate. Available from: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Density Functional Theory Calculations for Benzothiazole Derivatives in Drug Discovery

For researchers, medicinal chemists, and drug development professionals, understanding the molecular intricacies of pharmacologically active compounds is paramount. Benzothiazole derivatives, a class of heterocyclic comp...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, understanding the molecular intricacies of pharmacologically active compounds is paramount. Benzothiazole derivatives, a class of heterocyclic compounds, have garnered significant attention for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] Density Functional Theory (DFT), a powerful quantum mechanical modeling method, has emerged as an indispensable tool for elucidating the electronic structure and properties of these molecules, thereby accelerating the drug design and development process.[3][4][5][6]

This guide provides an in-depth comparison of DFT methodologies for studying benzothiazole derivatives, offering field-proven insights into making informed computational choices. We will delve into the causality behind experimental design, present self-validating protocols, and ground our claims in authoritative sources.

The Benzothiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The benzothiazole nucleus is a key structural motif in numerous clinically approved drugs and biologically active compounds.[1] Its rigid bicyclic structure and the presence of heteroatoms (nitrogen and sulfur) confer unique electronic properties that are crucial for molecular recognition and interaction with biological targets. DFT calculations allow us to probe these properties with high accuracy, providing a theoretical framework to understand and predict the behavior of these molecules.[3]

Navigating the Landscape of DFT Functionals and Basis Sets

The accuracy of any DFT calculation is fundamentally dependent on the choice of the exchange-correlation functional and the basis set.[7] For benzothiazole derivatives, a careful selection is critical to obtain reliable results that correlate well with experimental data.

Choosing the Right Functional: A Balance of Accuracy and Cost

The exchange-correlation functional approximates the complex many-body electron interactions. For organic molecules like benzothiazole derivatives, hybrid functionals, which combine a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, have consistently demonstrated a good balance of accuracy and computational efficiency.

FunctionalTypeKey Strengths for Benzothiazole DerivativesConsiderations
B3LYP Hybrid GGAWidely used and well-benchmarked for organic molecules. Provides reliable geometries and electronic properties.[3][8][9]May underestimate non-covalent interactions.
M06-2X Hybrid Meta-GGAOffers improved accuracy for non-covalent interactions, which can be important for studying drug-receptor binding.[10]Higher computational cost compared to B3LYP.
ωB97X-D Range-Separated Hybrid with Dispersion CorrectionExcellent for systems where long-range interactions and dispersion forces are significant.[10]Can be computationally demanding.

Expert Insight: For routine geometry optimizations and electronic property calculations of benzothiazole derivatives, B3LYP often provides a robust and computationally efficient starting point. However, when investigating intermolecular interactions, such as in molecular docking studies, employing a functional with dispersion correction like ωB97X-D or a meta-GGA hybrid like M06-2X is highly recommended to capture the subtle yet crucial van der Waals forces.

The Role of the Basis Set: Describing the Electron Distribution

The basis set is a set of mathematical functions used to represent the electronic wavefunctions. The choice of basis set determines the flexibility the electrons have to distribute in space. For molecules containing second-row elements like sulfur, found in benzothiazole, polarization and diffuse functions are essential for an accurate description.

Basis SetDescriptionApplication for Benzothiazole Derivatives
6-31G(d,p) Pople-style, double-zeta with polarization functions on heavy atoms (d) and hydrogen (p).A good starting point for initial geometry optimizations.
6-31+G(d,p) Adds diffuse functions (+) to heavy atoms, important for describing anions and weak interactions.[11]Recommended for calculating properties like electron affinity and for systems with potential charge transfer.
6-311++G(d,p) Pople-style, triple-zeta with diffuse functions on both heavy atoms and hydrogens.[4]Offers higher accuracy for energies and electronic properties, often used for final single-point energy calculations.
aug-cc-pVDZ Dunning's correlation-consistent, double-zeta with augmented diffuse functions.Provides a systematic way to converge to the complete basis set limit, but can be computationally more expensive than Pople-style basis sets.[12]

Expert Insight: A common and effective strategy is to perform an initial geometry optimization with a less computationally demanding basis set like 6-31G(d,p) , followed by a more accurate single-point energy calculation or further optimization with a larger basis set such as 6-311++G(d,p) . This hierarchical approach provides a good compromise between accuracy and computational cost.

A Self-Validating Experimental Protocol: Step-by-Step DFT Calculation of a Benzothiazole Derivative

This protocol outlines a typical workflow for performing a DFT calculation on a representative benzothiazole derivative using the Gaussian software package, a widely used tool in computational chemistry.[13][8][11][14]

Step 1: Molecular Structure Preparation

  • Obtain the 3D coordinates of the benzothiazole derivative. This can be done by:

    • Building the molecule using a graphical interface like GaussView or Avogadro.[11][15]

    • Retrieving the crystal structure from a database like the Cambridge Crystallographic Data Centre (CCDC) if available.[8]

  • Perform an initial geometry cleanup using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.

Step 2: Geometry Optimization and Frequency Calculation

  • Set up the Gaussian input file. This file specifies the calculation type, level of theory (functional and basis set), molecular coordinates, charge, and spin multiplicity.

  • Perform a geometry optimization. This will find the lowest energy conformation of the molecule.

  • Perform a frequency calculation at the same level of theory. This serves two purposes:

    • It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

    • It provides theoretical vibrational spectra (IR and Raman) that can be compared with experimental data for validation.[2][16]

Step 3: Analysis of Electronic Properties

Once the geometry is optimized, a variety of electronic properties can be calculated to gain insights into the molecule's reactivity and potential biological activity. These include:

  • Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier orbitals are crucial for understanding the molecule's electronic transitions and reactivity.[3] The HOMO-LUMO energy gap is an indicator of chemical stability.[11]

  • Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[3][8] This is invaluable for predicting sites of interaction with biological targets.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge transfer interactions within the molecule.

Visualizing the DFT Workflow

The following diagram illustrates the logical flow of a typical DFT calculation for a benzothiazole derivative.

DFT_Workflow cluster_prep 1. Structure Preparation cluster_calc 2. DFT Calculation cluster_analysis 3. Analysis & Validation A Build or Import Molecular Structure B Initial Geometry Cleanup (MM) A->B C Geometry Optimization (e.g., B3LYP/6-31G(d,p)) B->C D Frequency Calculation C->D E Verify Minimum (No Imaginary Frequencies) D->E D->E F Compare with Experimental Data (e.g., IR, Raman) E->F G Calculate Electronic Properties (HOMO, LUMO, MEP, NBO) E->G H Further Applications (Docking, QSAR) G->H

Caption: A typical workflow for DFT calculations of benzothiazole derivatives.

The Interplay of Computational Choices

The selection of the functional and basis set is a critical decision that influences the accuracy and computational cost of the study. The following diagram illustrates the relationship between these choices and the desired outcomes.

Computational_Choices cluster_method Computational Method cluster_outcome Desired Outcome cluster_application Application Func Functional (e.g., B3LYP, M06-2X) Accuracy Accuracy Func->Accuracy Influences Cost Computational Cost Func->Cost Influences Basis Basis Set (e.g., 6-31G(d,p), aug-cc-pVDZ) Basis->Accuracy Influences Basis->Cost Influences Geom Geometry Accuracy->Geom Elec Electronic Properties Accuracy->Elec Inter Intermolecular Interactions Accuracy->Inter Cost->Geom Cost->Elec Cost->Inter

Caption: Relationship between DFT method choices, outcomes, and applications.

Validation: The Bridge Between Theory and Experiment

A crucial aspect of any computational study is validation against experimental data.[17][18] For benzothiazole derivatives, this can involve:

  • Comparison of Geometric Parameters: The optimized bond lengths and angles can be compared with data from X-ray crystallography.[8]

  • Vibrational Spectroscopy: Calculated IR and Raman frequencies can be compared with experimental spectra to validate the computed structure and vibrational modes.[2]

  • Correlation with Biological Activity: The calculated electronic properties can be used to develop Quantitative Structure-Activity Relationship (QSAR) models, which correlate these properties with experimentally determined biological activities.[11]

Conclusion: DFT as a Predictive Tool in Drug Discovery

Density Functional Theory provides a powerful and versatile framework for investigating the structure, reactivity, and properties of benzothiazole derivatives. By making informed choices about functionals and basis sets, and by rigorously validating the computational results against experimental data, researchers can gain valuable insights that can guide the design and optimization of new drug candidates. The integration of DFT with other computational techniques like molecular docking and QSAR further enhances its predictive power, ultimately accelerating the journey from a promising molecule to a potential therapeutic agent.[1]

References

  • Gumus H, Benzothiazole-derived Compound with Antitumor Activıiy: Molecular Structure Determination Using Density Functional Theory (Dft) Method. (2024). [Source not available]
  • Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies. (n.d.). PubMed Central. [Link]

  • Benzothiazole-derived Compound with Antitumor Activıiy: Molecular Structure Determination Using Density Functional Theory (Dft) Method. (2025). ResearchGate. [Link]

  • DFT study of opto-electronic properties of benzothiazole derivatives for use in solar cells. (n.d.). [Source not available]
  • Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. (n.d.). MDPI. [Link]

  • Novel 1,2,3-Triazole-Based Benzothiazole Derivatives: Efficient Synthesis, DFT, Molecular Docking, and ADMET Studies. (2022). MDPI. [Link]

  • What software shall I use for DFT on an organic molecule? (2025). [Source not available]
  • Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. (n.d.). MDPI. [Link]

  • Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (n.d.). MDPI. [Link]

  • Benzothiazole-derived Compound with Antitumor Activity: Molecular Structure Determination Using Density Functional Theory (Dft) Method. (2024). Kocaeli Üniversitesi Akademik Veri Yönetim Sistemi. [Link]

  • Toward chemical accuracy at low computational cost: Density-functional theory with σ-functionals for the correlation energy. (2021). AIP Publishing. [Link]

  • Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations. (n.d.). PMC - NIH. [Link]

  • How to Choose DFT Software: Representative Software by Application and Implementation Steps. (2025). Matlantis. [Link]

  • Benchmarking Density Functionals on Structural Parameters of Small-/Medium-Sized Organic Molecules. (n.d.). ACS Publications. [Link]

  • Comment on “Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why Unpolarized Basis Sets and the Polarized 6-311G Family Should Be Avoided”. (n.d.). ACS Publications. [Link]

  • DFT Made Simple: Step-by-Step Guide for Beginners. (2025). YouTube. [Link]

  • Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. (2023). Medium. [Link]

  • Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ. (2025). ResearchGate. [Link]

  • Benchmarking Density Functional Approximations for Excited-State Properties of Fluorescent Dyes. (n.d.). MDPI. [Link]

  • Cost-effective density functional theory (DFT) calculations of equilibrium isotopic fractionation in large organic molecules. (n.d.). RSC Publishing. [Link]

  • Practical Guide to Density Functional Theory (DFT) Calculations. (2025). Learning Breeze. [Link]

  • Conformational stability, spectroscopic and computational studies, highest occupied molecular orbital, lowest unoccupied molecul. (n.d.). [Source not available]
  • Benchmark computations of nearly degenerate singlet and triplet states of N-heterocyclic chromophores. I. Wavefunction-based methods. (2024). AIP Publishing. [Link]

  • Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. (2020). MDPI. [Link]

  • Which is best software for Density Functional theory calculation?. (2019). ResearchGate. [Link]

  • How Reliable Are Modern Density Functional Approximations to Simulate Vibrational Spectroscopies?. (2022). ACS Publications. [Link]

  • Auto-QChem: an automated workflow for the generation and storage of DFT calculations for organic molecules. (2022). RSC Publishing. [Link]

  • Benchmark of Density Functional Theory Methods for the Study of Organic Polysulfides. (n.d.). [Source not available]
  • DFT study of opto-electronic properties of benzothiazole derivatives for use in solar cells. (n.d.). [Source not available]
  • Design, docking, and DFT investigations of 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one. (n.d.). PMC - PubMed Central. [Link]

  • Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations. (n.d.). ResearchGate. [Link]

  • DFT and Molecular Docking Study of 2-[2-(4-Chlorophenylaminothiazol-5-yl]benzothiazole. (n.d.). SciSpace. [Link]

  • Avogadro - Free cross-platform molecular editor. (n.d.). Avogadro. [Link]

  • Benzothiazole Clubbed Imidazolone Derivatives: Synthesis, Molecular Docking, DFT Studies, and Antimicrobial Studies. (2023). Bentham Science Publishers. [Link]

  • Density functional theory. (n.d.). Wikipedia. [Link]

  • Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. (2025). PMC - PubMed Central. [Link]

  • Reducing the Cost of Quantum Chemical Data By Backpropagating Through Density Functional Theory. (2024). arXiv. [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety protocols and operational directives for the handling and disposal of 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols and operational directives for the handling and disposal of 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid (CAS No. 100961-61-3)[1]. As a Senior Application Scientist, this document synthesizes critical safety information from analogous chemical structures and established laboratory best practices to ensure the well-being of laboratory personnel and the integrity of research.

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid. The following guidance is extrapolated from safety data for structurally similar compounds containing benzothiazole and benzoic acid moieties. A thorough risk assessment should be conducted before handling this compound.

Hazard Identification and Risk Assessment

Due to the lack of specific toxicological data for 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid, a cautious approach is warranted. Based on the hazard classifications of related benzothiazole derivatives, this compound should be treated as potentially hazardous[2][3][4].

Anticipated Hazards:

  • Skin Irritation and Sensitization: Benzothiazole derivatives are known to cause skin irritation and may lead to allergic skin reactions upon repeated contact[2][3].

  • Eye Irritation: Similar to many chemical compounds, it is likely to cause serious eye irritation[2][4].

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.

  • Aquatic Toxicity: Many benzothiazole derivatives are very toxic to aquatic life with long-lasting effects[2][3].

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure routes. The following table outlines the minimum required PPE for handling 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid[5].

Protection Type Specific Equipment Standard Rationale
Eye and Face Protection Chemical splash goggles or safety glasses with side shields. A full-face shield is required when there is a significant risk of splashing.ANSI Z87.1To protect the eyes from splashes and airborne particles.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended for extended handling.ASTM F1001To prevent skin contact and potential absorption or sensitization. Gloves should be inspected before use and changed immediately upon contamination.
Body Protection A fully buttoned, flame-resistant laboratory coat.NFPA 2112To protect the skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with a particulate filter (N95 or higher) should be used if handling the powder outside of a certified chemical fume hood or if dust generation is likely.NIOSH 42 CFR 84To prevent the inhalation of fine particles.
Footwear Closed-toe, closed-heel shoes that cover the entire foot.-To protect feet from spills.

Operational Plan for Safe Handling

Adherence to a strict operational plan is critical for mitigating the risks associated with handling this compound.

Engineering Controls
  • Primary Containment: All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted in a certified chemical fume hood.

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the primary containment.

  • Safety Equipment: An operational eyewash station and a safety shower must be readily accessible in the immediate work area.

Step-by-Step Handling Protocol
  • Preparation: Before beginning work, ensure all necessary PPE is available and in good condition. Review this safety guide and any other relevant safety documents.

  • Weighing:

    • Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to control dust.

    • Use a disposable weighing boat to minimize contamination of the balance.

  • Solution Preparation:

    • When dissolving the solid, add it slowly to the solvent to prevent splashing.

    • If heating is required, use a controlled heating source such as a heating mantle with a stirrer. Avoid open flames.

  • Post-Handling:

    • Thoroughly decontaminate the work area with an appropriate solvent and cleaning agent.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste:

    • The compound and any solutions containing it must be disposed of as hazardous chemical waste.

    • Dispose of the contents and container to an approved waste disposal plant[6]. Do not discharge to sewer systems.

  • Contaminated Materials:

    • All disposable PPE (gloves, etc.) and materials that have come into contact with the compound should be collected in a designated, sealed hazardous waste container.

    • Contaminated work clothing must not be allowed out of the workplace and should be decontaminated or disposed of as hazardous waste.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention.

Logical Workflow for Safe Handling

The following diagram illustrates the decision-making process and workflow for safely handling 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid.

SafeHandlingWorkflow Start Start: Prepare to Handle 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid RiskAssessment Conduct Risk Assessment (Review this guide & SDS of analogs) Start->RiskAssessment SelectPPE Select and Don Appropriate PPE RiskAssessment->SelectPPE EngControls Verify Engineering Controls (Fume Hood, Eyewash, Shower) SelectPPE->EngControls Handling Perform Handling Procedure (Weighing, Solution Prep) EngControls->Handling Decon Decontaminate Work Area and Remove PPE Handling->Decon Disposal Dispose of Waste (Chemical & Contaminated PPE) Decon->Disposal End End of Procedure Disposal->End

Caption: Workflow for handling 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid.

References

  • PubChem. 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid. National Center for Biotechnology Information. [Link]

  • University of California, Santa Barbara. Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety. [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: (benzothiazol-2-ylthio)methyl thiocyanate. (2023). [Link]

  • ResearchGate. Scheme 2. Reactions of 2-(benzo[d]thiazol-2'-ylthio) acetohydrazide.... [Link]

  • Safety data sheet. (2023). [Link]

  • National Center for Biotechnology Information. Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy. PubMed. [Link]

  • Hassanzadeh, F., et al. SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Journal of Microbiology, Biotechnology and Food Sciences. [Link]

  • GERPAC. Personal protective equipment for preparing toxic drugs. (2013). [Link]

  • Cascioferro, S., et al. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. PubMed Central. [Link]

  • National Center for Biotechnology Information. 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one. PMC. [Link]

  • National Center for Biotechnology Information. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. PMC. [Link]

  • MDPI. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid
© Copyright 2026 BenchChem. All Rights Reserved.